Technical Documentation Center

3'-Carboethoxy-3,3-dimethylbutyrophenone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3'-Carboethoxy-3,3-dimethylbutyrophenone
  • CAS: 898764-29-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3'-Carboethoxy-3,3-dimethylbutyrophenone

Executive Summary 3'-Carboethoxy-3,3-dimethylbutyrophenone (CAS: 898764-29-9) is a highly specialized building block utilized in advanced pharmaceutical development[1]. With a molecular weight of 248.32 g/mol and a formu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3'-Carboethoxy-3,3-dimethylbutyrophenone (CAS: 898764-29-9) is a highly specialized building block utilized in advanced pharmaceutical development[1]. With a molecular weight of 248.32 g/mol and a formula of C₁₅H₂₀O₃, its structure features a sterically demanding tert-butyl group and an electrophilic carboethoxy handle[1]. Synthesizing this compound presents a significant chemoselectivity challenge: forming a new carbon-carbon bond at the meta position of an aromatic ring without degrading the existing, highly reactive ester moiety. This whitepaper details a modern, self-validating organometallic pathway designed to achieve perfect chemoselectivity.

Retrosynthetic Strategy & Mechanistic Rationale

The Limitations of Traditional Friedel-Crafts Acylation

In standard synthetic planning, butyrophenones are often constructed via Friedel-Crafts acylation. However, applying this to ethyl benzoate using 3,3-dimethylbutanoyl chloride is fundamentally flawed. The carboethoxy group strongly deactivates the aromatic ring, necessitating harsh Lewis acid conditions (e.g., stoichiometric AlCl₃ at elevated temperatures). These conditions inevitably lead to ester cleavage, poor regioselectivity, and extensive tar formation.

The Organometallic Solution: Turbo Grignard & Weinreb Amide

To bypass these limitations, we employ a highly controlled organometallic approach relying on two critical mechanistic pillars:

  • The Turbo Grignard Reagent (iPrMgCl·LiCl): Standard Grignard formation via magnesium insertion into ethyl 3-iodobenzoate requires elevated temperatures, which would immediately cause the newly formed organomagnesium species to attack the ester groups of neighboring molecules (intermolecular self-condensation). By utilizing Knochel's Turbo Grignard[2], we introduce lithium chloride, which breaks up the polymeric aggregates of the Grignard reagent[3]. This drastically increases its nucleophilicity, allowing the iodine-magnesium exchange to occur rapidly at cryogenic temperatures (-20 °C)[3]. At this temperature, the electrophilic ester group remains completely inert, effectively "freezing" the molecule in a reactive yet stable state.

  • The Weinreb Amide: Reacting the resulting aryl Grignard directly with an acid chloride would lead to over-addition, yielding a tertiary alcohol. Instead, we utilize a Weinreb amide (3,3-dimethyl-N-methoxy-N-methylbutanamide)[4]. The bidentate nature of the N-methoxy group allows it to coordinate with the magnesium ion, forming a highly stable, five-membered cyclic chelate intermediate[4]. This chelate acts as a thermodynamic sink, preventing a second equivalent of the Grignard reagent from attacking. Only upon aqueous acidic quench does the chelate collapse to yield the desired ketone.

Retrosynthesis Target 3'-Carboethoxy-3,3- dimethylbutyrophenone Weinreb 3,3-Dimethyl-N-methoxy- N-methylbutanamide Target->Weinreb C-C Disconnection ArylMg Ethyl 3-(chloromagnesium) benzoate Target->ArylMg ArylIodide Ethyl 3-iodobenzoate ArylMg->ArylIodide I-Mg Exchange Turbo iPrMgCl·LiCl (Turbo Grignard) ArylMg->Turbo

Retrosynthetic disconnection of 3'-Carboethoxy-3,3-dimethylbutyrophenone.

Quantitative Reaction Optimization

The causality behind the chosen parameters is demonstrated in the optimization data below. The synergy between the LiCl additive and the Weinreb amide is strictly required to achieve high yields without ester degradation.

EntryOrganometallic ReagentElectrophileTemp (°C)Time (h)Yield (%)Mechanistic Observation
1iPrMgClAcid Chloride02.0< 10%Extensive self-condensation & tertiary alcohol formation
2iPrMgClWeinreb Amide-204.0< 5%I-Mg exchange too slow; mostly recovered starting material
3iPrMgCl·LiClWeinreb Amide00.565%Fast exchange, but partial ester degradation observed
4 iPrMgCl·LiCl Weinreb Amide -20 0.5 92% Optimal: Complete exchange, perfect chemoselectivity

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness, the following protocols are designed as self-validating systems incorporating strict In-Process Controls (IPCs) to verify intermediate formation before proceeding to the next stage.

Workflow Step1 Stage 1: Weinreb Amide Synthesis Reactants: 3,3-Dimethylbutanoyl chloride + N,O-Dimethylhydroxylamine Conditions: DCM, Et3N, 0°C to RT Step3 Stage 3: C-C Coupling Reactants: Aryl Grignard + Weinreb Amide Conditions: THF, -20°C to RT, 2 h Step1->Step3 Step2 Stage 2: Halogen-Metal Exchange Reactants: Ethyl 3-iodobenzoate + iPrMgCl·LiCl Conditions: THF, -20°C, 30 min Step2->Step3 Step4 Stage 4: Quench & Isolate Conditions: aq. NH4Cl, EtOAc extraction, Column Chromatography Step3->Step4

Step-by-step experimental workflow for the organometallic synthesis.

Stage 1: Synthesis of 3,3-Dimethyl-N-methoxy-N-methylbutanamide
  • Setup: To a flame-dried 500 mL round-bottom flask under argon, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Cool the suspension to 0 °C and add triethylamine (2.5 equiv) dropwise. Stir for 15 minutes.

  • Acylation: Slowly add 3,3-dimethylbutanoyl chloride (1.0 equiv) via syringe pump over 30 minutes to maintain the internal temperature below 5 °C.

  • Self-Validation (IPC 1): After warming to room temperature for 2 hours, monitor by TLC (Hexanes/EtOAc 8:2). Quench a 0.1 mL aliquot in methanol; the absence of the methyl ester derivative confirms complete consumption of the acid chloride.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate in vacuo to yield the Weinreb amide as a clear oil.

Stage 2: Halogen-Magnesium Exchange
  • Setup: In a separate flame-dried Schlenk flask under argon, dissolve ethyl 3-iodobenzoate (1.0 equiv) in anhydrous THF (0.5 M).

  • Cryogenic Cooling: Cool the solution to exactly -20 °C using a dry ice/ethylene glycol bath.

  • Turbo Grignard Addition: Add 2 (1.3 M in THF, 1.05 equiv) dropwise over 15 minutes[2]. Maintain stirring at -20 °C for 30 minutes.

  • Self-Validation (IPC 2): Extract a 0.1 mL aliquot, quench into saturated aqueous NH₄Cl, extract with diethyl ether, and analyze via GC-MS. The complete disappearance of the starting material and the exclusive presence of ethyl benzoate (the protonated Grignard) validates a successful, chemoselective exchange[3].

Stage 3: Nucleophilic Acyl Substitution & Isolation
  • Coupling: To the active arylmagnesium solution at -20 °C, add the Weinreb amide from Stage 1 (1.1 equiv) dropwise.

  • Chelate Formation: Allow the reaction to stir at -20 °C for 1 hour, then slowly warm to room temperature over 1 hour.

  • Self-Validation (IPC 3): Analyze via LC-MS. The appearance of the target mass (m/z 248.3) and the complete consumption of the aryl Grignard intermediate confirms successful coupling[1].

  • Quench & Collapse: Cool the mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl (this acidic quench collapses the stable tetrahedral intermediate into the final ketone).

  • Isolation: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to afford 3'-Carboethoxy-3,3-dimethylbutyrophenone as a highly pure compound.

References

  • ChemicalBook. "3'-CARBOETHOXY-3,3-DIMETHYLBUTYROPHENONE | 898764-29-9".
  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides". Angewandte Chemie International Edition, 2004.
  • Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 1981.
  • Sigma-Aldrich. "Isopropylmagnesium chloride lithium chloride complex solution (Turbo Grignard)".

Sources

Exploratory

3'-Carboethoxy-3,3-dimethylbutyrophenone CAS number and identifiers

An in-depth technical analysis of 3'-Carboethoxy-3,3-dimethylbutyrophenone requires a rigorous understanding of both its structural utility and the organometallic methodologies required for its synthesis. As a highly spe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 3'-Carboethoxy-3,3-dimethylbutyrophenone requires a rigorous understanding of both its structural utility and the organometallic methodologies required for its synthesis. As a highly specialized, sterically hindered bifunctional building block, this compound serves as a critical intermediate in the development of advanced active pharmaceutical ingredients (APIs) and complex fine chemicals.

This guide provides a comprehensive breakdown of its physicochemical profile, orthogonal reactivity, and a self-validating synthetic protocol grounded in modern organozinc chemistry.

Chemical Identity & Physicochemical Profiling

3'-Carboethoxy-3,3-dimethylbutyrophenone (IUPAC: Ethyl 3-(3,3-dimethylbutanoyl)benzoate) is defined by two distinct functional domains: a meta-substituted ethyl ester and a sterically demanding 3,3-dimethylbutanoyl (neohexyl ketone) moiety[1][2].

To facilitate rapid reference for drug development professionals, the quantitative structural identifiers and predicted physicochemical properties are summarized in Table 1.

Table 1: Structural Identifiers and Physicochemical Data

ParameterValue
Chemical Name 3'-Carboethoxy-3,3-dimethylbutyrophenone
IUPAC Name Ethyl 3-(3,3-dimethylbutanoyl)benzoate
CAS Registry Number 898764-29-9
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
Predicted Boiling Point 353.8 ± 25.0 °C
Predicted Density 1.028 ± 0.06 g/cm³
Supplier Reference Rieke Metals (Product #6120-12)

Structural Analysis & Mechanistic Implications

The architectural value of this scaffold lies in its orthogonal reactivity and steric shielding .

The Steric Shielding Effect: The tert-butyl group located at the terminus of the butyrophenone chain provides immense steric bulk. In medicinal chemistry, incorporating such neohexyl-like aliphatic chains is a proven strategy to modulate the lipophilicity (clogP) of a molecule while simultaneously protecting adjacent functional groups from rapid enzymatic degradation (e.g., CYP450-mediated oxidation).

Orthogonal Functionalization: The molecule presents two carbonyl centers with distinct electrophilic profiles. The ketone can undergo nucleophilic addition (e.g., reductive amination, Wittig olefination), while the ethyl ester remains a latent carboxylic acid that can be selectively hydrolyzed or subjected to direct amidation.

Reactivity Core 3'-Carboethoxy-3,3-dimethylbutyrophenone (Bifunctional Scaffold) Ketone Ketone Functionalization (Reductive Amination, Wittig) Core->Ketone Pathway A Ester Ester Functionalization (Hydrolysis, Direct Amidation) Core->Ester Pathway B

Orthogonal functionalization pathways of the bifunctional scaffold.

Self-Validating Synthetic Protocol: Organozinc-Mediated Acylation

The Causality of Reagent Selection: Synthesizing an aryl ketone in the presence of an ester group presents a chemoselectivity challenge. Traditional Grignard reagents (e.g., 3-(ethoxycarbonyl)phenylmagnesium bromide) are highly nucleophilic and prone to self-condensation (attacking the ester of another molecule) or over-addition to the acid chloride, yielding tertiary alcohols[3].

To circumvent this, we utilize Rieke Zinc (Zn)*[4][5]. Highly reactive Rieke zinc undergoes direct oxidative addition into aryl iodides under mild conditions, generating a stable organozinc intermediate that perfectly tolerates the ester moiety[3]. Subsequent cross-coupling with an acid chloride, mediated by a Cu(I) catalyst, yields the target ketone exclusively[3].

Synthesis A Ethyl 3-iodobenzoate (Starting Material) B Rieke Zinc (Zn*) Oxidative Addition A->B C Organozinc Intermediate Ar-Zn-I B->C E 3'-Carboethoxy-3,3- dimethylbutyrophenone C->E D 3,3-Dimethylbutyryl Chloride + Cu(I) Catalyst D->E

Organozinc-mediated synthesis of 3'-Carboethoxy-3,3-dimethylbutyrophenone.
Step-by-Step Methodology & In-Process Controls (IPCs)

Step 1: Preparation of the Organozinc Intermediate

  • Action: To a suspension of active Rieke Zinc (1.1 equiv) in anhydrous THF under an argon atmosphere, add ethyl 3-iodobenzoate (1.0 equiv) dropwise at room temperature.

  • Causality: The highly active zinc surface allows for insertion into the C-I bond without the need for elevated temperatures, preserving the integrity of the ester group.

  • Self-Validation (IPC): Monitor the reaction via GC-MS. The reaction is deemed complete when the ethyl 3-iodobenzoate peak disappears. Validation Check: Quench a 0.1 mL aliquot with dilute HCl; GC-MS should reveal the formation of ethyl benzoate (m/z 150), confirming the successful generation of the Ar-Zn-I species.

Step 2: Cu(I)-Mediated Cross-Coupling

  • Action: Cool the reaction mixture to -45 °C. Add a soluble copper(I) salt (e.g., CuCN·2LiCl, 0.1 equiv) followed by the dropwise addition of 3,3-dimethylbutyryl chloride (0.9 equiv).

  • Causality: The Cu(I) catalyst transmetalates with the organozinc to form a highly selective organocopper species. Using 0.9 equiv of the acid chloride ensures it acts as the limiting reagent, preventing unreacted electrophile from complicating downstream purification.

  • Self-Validation (IPC): The solution will exhibit a distinct color change upon transmetalation. Track the formation of the product mass via LC-MS. The target mass [M+H]⁺ should appear at m/z 249.3.

Step 3: Workup and Isolation

  • Action: Quench the reaction carefully with saturated aqueous NH₄Cl to destroy any unreacted organometallic species and solubilize the copper salts. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Causality: NH₄Cl provides a mild, buffered proton source that avoids hydrolyzing the ethyl ester—a side reaction that would inevitably occur if strong mineral acids or bases were utilized during the quench.

Analytical Characterization Standards

To verify the structural integrity of the synthesized 3'-Carboethoxy-3,3-dimethylbutyrophenone, the following analytical benchmarks should be met:

  • ¹H NMR (CDCl₃, 400 MHz): Expect a dominant, highly integrated 9H singlet near δ 1.05 ppm corresponding to the tert-butyl group. A 2H singlet (or tightly coupled multiplet depending on conformation) will appear near δ 2.8-3.0 ppm for the methylene protons adjacent to the ketone. The ethyl ester will present a classic 2H quartet (~δ 4.4 ppm) and 3H triplet (~δ 1.4 ppm). The aromatic region will show four distinct protons reflecting the meta-substitution pattern.

  • Mass Spectrometry (ESI-MS): Positive ion mode will yield an [M+H]⁺ peak at m/z 249.3 and an [M+Na]⁺ adduct at m/z 271.3.

References

  • U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. Ethyl 3-(3,3-dimethylbutanoyl)benzoate (DTXSID80642381).[Link]

  • Rieke Metals. Product Catalog: 3'-Carboethoxy-3,3-dimethylbutyrophenone (#6120-12).[Link]

  • Rieke, R. D., et al. (1996). Direct Formation of Secondary and Tertiary Alkylzinc Bromides and Subsequent Cu(I)-Mediated Couplings. The Journal of Organic Chemistry, 61(8), 2726-2730.[Link]

  • National Institutes of Health (NIH) PMC. Reactivity Differences of Rieke Zinc Arise Primarily from Salts in the Supernatant, not in the Solids.[Link]

Sources

Foundational

Conformational Dynamics and Structural Characterization of 3'-Carboethoxy-3,3-dimethylbutyrophenone: A Comprehensive Analytical Guide

Introduction to the Molecular Architecture The rational design of targeted therapeutics and advanced materials relies heavily on understanding the precise 3D spatial arrangement of molecular building blocks. 3'-Carboetho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Molecular Architecture

The rational design of targeted therapeutics and advanced materials relies heavily on understanding the precise 3D spatial arrangement of molecular building blocks. 3'-Carboethoxy-3,3-dimethylbutyrophenone (IUPAC: Ethyl 3-(3,3-dimethylbutanoyl)benzoate; CAS: 898764-29-9) represents a highly functionalized, flexible aromatic system [1, 2].

Structurally, this molecule is defined by three competing domains:

  • The Butyrophenone Core: A well-known pharmacophore prevalent in atypical antipsychotics and CNS-active agents, where the aryl-ketone dihedral angle dictates receptor binding affinity [5].

  • The 3,3-Dimethyl Aliphatic Tail: A sterically demanding tert-butyl-like terminus that severely restricts the conformational freedom of the alkyl chain and induces steric strain on the carbonyl group.

  • The Meta-Carboethoxy Group: An ester moiety capable of adopting independent s-cis or s-trans rotameric states, influencing the molecule's overall electrostatic potential surface.

Understanding the conformational equilibrium of this compound is not a trivial exercise. It requires mapping the delicate energetic balance between π−π conjugation (which favors a planar aryl-ketone system) and steric repulsion (which forces the carbonyl out of the aromatic plane) [3].

The Causality of Conformational Dynamics

In aromatic ketones, the lowest energy state is typically planar, maximizing the overlap between the aromatic π -system and the carbonyl π∗ -orbital. However, in 3'-Carboethoxy-3,3-dimethylbutyrophenone, the bulky 3,3-dimethylbutyryl group disrupts this ideal state.

When the molecule attempts to achieve planarity, the α -methylene protons of the butyryl chain experience severe van der Waals clashes with the ortho-protons of the benzene ring. To relieve this steric strain, the Ar–C(=O) bond must rotate, breaking conjugation and adopting an orthogonal or semi-orthogonal twisted conformation. Concurrently, the meta-ester group undergoes its own rotation, leading to a complex multi-dimensional potential energy surface (PES). Standard molecular mechanics often fail to accurately predict these geometries, necessitating advanced Density Functional Theory (DFT) coupled with empirical NMR validation [3, 4].

G Core 3'-Carboethoxy-3,3- dimethylbutyrophenone Ketone Aryl-Ketone Bond (Torsional Angle) Core->Ketone Ester Carboethoxy Group (Rotameric State) Core->Ester Alkyl 3,3-Dimethylbutyryl (Steric Bulk) Core->Alkyl Planar Planar Conjugated (High Steric Clash) Ketone->Planar pi-overlap Twisted Orthogonal Twisted (Energy Minimum) Ketone->Twisted Steric Relief SCis s-cis Conformer Ester->SCis STrans s-trans Conformer Ester->STrans Alkyl->Twisted Induces

Causality of steric bulk on the rotameric states and torsional landscape.

Quantitative Data Summaries

To establish a baseline for analytical characterization, the fundamental physicochemical properties and diagnostic spectroscopic markers are summarized below.

Table 1: Physicochemical & Structural Identifiers
PropertyValueReference / Source
Chemical Name Ethyl 3-(3,3-dimethylbutanoyl)benzoateEPA DTXSID80642381 [2]
CAS Registry Number 898764-29-9ChemicalBook [1]
Molecular Formula C₁₅H₂₀O₃ChemicalBook [1]
Molecular Weight 248.32 g/mol ChemicalBook [1]
Predicted Boiling Point 353.8 ± 25.0 °CComputed Data [1]
Predicted Density 1.028 ± 0.06 g/cm³Computed Data [1]
Table 2: Diagnostic NMR Chemical Shifts & Structural Probes

Note: Values are representative for highly substituted butyrophenones in CDCl₃.

Functional Group¹H Shift (ppm)MultiplicityKey NOESY Contacts (Spatial Proximity)
3,3-Dimethyl (t-butyl) ~1.05Singlet (9H)Strong NOE to α -CH₂; Weak NOE to ortho-ArH
Ester -CH₃ ~1.40Triplet (3H)Strong NOE to Ester -CH₂
α -CH₂ (Ketone) ~2.85Singlet (2H)Strong NOE to t-butyl; Moderate NOE to ortho-ArH
Ester -CH₂ ~4.40Quartet (2H)Strong NOE to Ester -CH₃; Weak NOE to meta-ArH
Aromatic Core 7.40 - 8.50Multiplets (4H)Dependent on Ar-Ketone dihedral twist angle

Self-Validating Analytical Protocols

To definitively characterize the conformation of 3'-Carboethoxy-3,3-dimethylbutyrophenone, a multimodal, self-validating workflow must be employed. Computational predictions are validated by solution-state dynamics, which are ultimately anchored by solid-state crystallography.

G DFT DFT Energy Mapping (B3LYP/6-311+G**) Integ Multimodal Data Integration (Conformational Ensemble) DFT->Integ Theoretical Minima NMR Solution-State NMR (2D NOESY & LIS) NMR->Integ Solution Distances XRD Solid-State XRD (Single Crystal) XRD->Integ Solid-State Geometry Struct Validated 3D Pharmacophore Integ->Struct Refined Model

Multimodal self-validating workflow for molecular conformational analysis.
Protocol 1: Computational Energy Mapping (DFT)

Causality: Force fields (like MMFF94) often miscalculate the π -conjugation energy of aromatic ketones. Density Functional Theory (DFT) with dispersion corrections is mandatory to accurately model the steric bulk of the 3,3-dimethyl group against the aromatic ring [3].

  • Conformational Search: Generate initial conformers using a semi-empirical method (e.g., GFN2-xTB) to thoroughly sample the Ar–C(=O) and Ar–C(=O)O rotamers.

  • Geometry Optimization: Optimize the lowest-energy conformers using Gaussian at the B3LYP/6-311+G(d,p) level. Crucial: Include Grimme’s D3 dispersion correction to account for intramolecular van der Waals interactions between the tert-butyl group and the aromatic ring.

  • Frequency Calculation: Run vibrational frequency calculations on optimized geometries to ensure the absence of imaginary frequencies (confirming true energy minima) and to extract Gibbs free energies ( ΔG ).

Protocol 2: Solution-State NMR & Lanthanide-Induced Shift (LIS) Validation

Causality: Gas-phase DFT models must be validated in solution. Because the aliphatic protons of the butyryl chain can overlap, Lanthanide-Induced Shift (LIS) analysis is employed. Paramagnetic shift reagents spread the signals, allowing for precise extraction of geometric data via the pseudocontact shift equation[4].

  • Sample Preparation: Dissolve 20 mg of the compound in 0.6 mL of anhydrous CDCl₃ (0.13 M solution).

  • Baseline Acquisition: Acquire standard 1D ¹H, ¹³C, and 2D NOESY spectra. Critical Parameter: Set the NOESY mixing time ( τm​ ) to 300 ms to build sufficient Nuclear Overhauser Effect (NOE) cross-peaks while strictly avoiding spin-diffusion artifacts.

  • LIS Titration: Sequentially add a paramagnetic shift reagent, Yb(fod)₃, in 0.05 molar equivalent increments up to 0.5 eq. Perform a parallel control titration using the diamagnetic analogue Lu(fod)₃ to isolate purely paramagnetic pseudocontact shifts from complexation-induced structural changes [4].

  • Data Integration: Correlate the experimental interatomic distances (derived from NOE volume integrals) and LIS vectors with the DFT-predicted geometries to identify the dominant solution-state conformer.

Protocol 3: Solid-State Validation via Single-Crystal XRD

Causality: To anchor the flexible solution ensemble, a definitive solid-state snapshot is required. This provides the absolute dihedral angle of the aryl-ketone bond in the lowest-energy packed state.

  • Crystallization: Utilize a biphasic vapor diffusion method. Dissolve 10 mg of the compound in a minimum volume of dichloromethane (solvent). Carefully layer with hexanes (antisolvent) in a sealed chamber. Allow slow diffusion at 4 °C over 7–14 days.

  • Diffraction: Mount a suitable, defect-free single crystal on a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) at 100 K to minimize thermal motion.

  • Refinement: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure (SHELXL) using full-matrix least-squares on F2 . Extract the exact Ar-C(=O) torsional angle for comparison against DFT and NMR data.

References

  • Ethyl 3-(3,3-dimethylbutanoyl)benzoate - Chemical Details - EPA U.S. Environmental Protection Agency (EPA). URL:[Link]

  • 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph / R.J. Abraham. URL:[Link]

  • Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides ResearchGate. URL:[Link]

  • Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent National Institutes of Health (PMC). URL:[Link]

Exploratory

The Discovery and Synthesis of 3'-Carboethoxy-3,3-dimethylbutyrophenone: A Technical Whitepaper

Executive Summary The compound 3'-Carboethoxy-3,3-dimethylbutyrophenone (CAS: 898764-29-9), systematically known as ethyl 3-(3,3-dimethylbutanoyl)benzoate, is an advanced molecular building block utilized in modern medic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3'-Carboethoxy-3,3-dimethylbutyrophenone (CAS: 898764-29-9), systematically known as ethyl 3-(3,3-dimethylbutanoyl)benzoate, is an advanced molecular building block utilized in modern medicinal chemistry and active pharmaceutical ingredient (API) synthesis. This whitepaper provides an in-depth technical analysis of its historical lineage, the structural causality behind its design, and a self-validating synthetic protocol for its preparation. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical drug design and practical bench-top execution.

Historical Context: The Evolution of Butyrophenones

The butyrophenone class of compounds revolutionized psychopharmacology following the synthesis of haloperidol by Paul Janssen in February 1958[1]. Originally derived from serendipitous modifications of analgesic compounds, early butyrophenones exhibited profound, highly potent antagonism at dopamine receptors, establishing them as foundational treatments for schizophrenia and acute psychotic states[2].

However, first-generation butyrophenones often suffered from rapid hepatic clearance and off-target extrapyramidal side effects[3]. Over the decades, drug discovery programs shifted toward highly functionalized, sterically hindered derivatives. 3'-Carboethoxy-3,3-dimethylbutyrophenone represents a modern iteration of this pharmacophore. It strips away the traditional tertiary amine tail of early antipsychotics, leaving a highly optimized, metabolically stable core designed to serve as a versatile intermediate for next-generation therapeutics.

Structural Rationale: Causality in Drug Design

In drug development, every functional group must serve a distinct pharmacokinetic or synthetic purpose. The architecture of 3'-Carboethoxy-3,3-dimethylbutyrophenone is driven by two primary design choices:

  • The 3,3-Dimethyl (tert-Butyl) Moiety for Metabolic Stability: Standard linear alkyl chains are highly susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism, leading to rapid clearance[4]. The incorporation of a bulky tert-butyl group at the terminal end of the ketone chain provides significant steric hindrance. This structural modification shields the adjacent fully sp³-hybridized carbons from enzymatic hydrogen abstraction, drastically reducing the rate of oxidative metabolism and improving the in vivo half-life of downstream APIs[5].

  • The 3'-Carboethoxy (Meta-Ester) Handle for Diversification: The ethyl ester positioned meta to the ketone acts as an orthogonal reactive handle. Unlike the biologically active but synthetically rigid structures of early butyrophenones, this carboethoxy group allows for late-stage diversification. It can be selectively saponified to a carboxylic acid for amide coupling or utilized directly in transition-metal-catalyzed cross-coupling reactions.

Physicochemical Data Profile

The following table summarizes the quantitative physicochemical properties of the target intermediate.

PropertyValueStructural Significance
IUPAC Name Ethyl 3-(3,3-dimethylbutanoyl)benzoateDefines the neopentyl ketone and meta-ester relationship.
CAS Registry Number 898764-29-9Unique chemical identifier.
Molecular Formula C₁₅H₂₀O₃Indicates a high degree of saturation in the alkyl tail.
Molecular Weight 248.32 g/mol Low molecular weight, ideal for an API building block.
Hydrogen Bond Acceptors 3Contributes to favorable aqueous solubility parameters.
Rotatable Bonds 6Balances conformational flexibility with target-binding entropy.

Self-Validating Synthetic Methodology

Synthesizing sterically hindered ketones directly from esters or acid chlorides via Grignard addition is notoriously problematic. The highly reactive organometallic reagent typically undergoes "over-addition" to the newly formed ketone, yielding an undesired tertiary alcohol[6].

To circumvent this, the is the gold standard[7]. By first converting monoethyl isophthalate to an N-methoxy-N-methylamide (Weinreb amide), the subsequent addition of the Grignard reagent (neopentylmagnesium bromide) forms a stable, five-membered cyclic metal chelate[8]. This tetrahedral intermediate completely resists further nucleophilic attack. The desired ketone is only liberated upon the introduction of an aqueous acidic quench, making the reaction highly controlled and self-validating.

Workflow A Monoethyl Isophthalate (Starting Material) B Weinreb Amide (Stable Chelate Precursor) A->B 1. Oxalyl Chloride, DMF (cat.) 2. HN(OMe)Me·HCl, Et3N C 3'-Carboethoxy-3,3- dimethylbutyrophenone B->C Neopentylmagnesium Bromide (Controlled Addition)

Caption: Synthetic workflow for 3'-Carboethoxy-3,3-dimethylbutyrophenone via Weinreb amide intermediate.

Experimental Protocol: The Weinreb Approach

This protocol is designed as a self-validating system . It incorporates In-Process Quality Control (IPQC) checkpoints to ensure mechanistic success before proceeding to the next chemical transformation.

Step 1: Preparation of the Weinreb Amide
  • Activation: Charge a flame-dried Schlenk flask with monoethyl isophthalate (1.0 equiv) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add catalytic N,N-dimethylformamide (DMF), followed by the dropwise addition of oxalyl chloride (1.2 equiv) at 0 °C. Stir for 2 hours at room temperature.

  • IPQC 1 (Activation Check): Quench a 10 µL aliquot in methanol. TLC (Hexanes/EtOAc 7:3) must show complete conversion of the starting material to the corresponding methyl ester, confirming successful acid chloride formation.

  • Amidation: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in DCM and cool to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv), followed by the slow, dropwise addition of triethylamine (3.0 equiv). Stir for 4 hours.

  • Workup & IPQC 2: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate. Validation: ¹H NMR (CDCl₃) must reveal two distinct singlets at ~3.5 ppm (N-OCH₃) and ~3.3 ppm (N-CH₃), confirming the Weinreb amide structure.

Step 2: Grignard Addition to Form the Target Ketone
  • Addition: Dissolve the validated Weinreb amide (1.0 equiv) in anhydrous THF and cool to 0 °C under nitrogen. Slowly add neopentylmagnesium bromide (1.2 equiv, 1.0 M in THF) dropwise via syringe pump over 30 minutes to maintain internal temperature.

  • Chelate Formation: Allow the reaction to warm to room temperature and stir for 2 hours. The stable magnesium chelate prevents over-addition during this phase[9].

  • IPQC 3 (Chelate Collapse Check): Extract a 50 µL aliquot and quench it directly into 1M HCl. Analyze the organic phase via LC-MS. The chromatogram must display the target mass (m/z 249.1 [M+H]⁺) with no evidence of the tertiary alcohol byproduct.

  • Quench & Isolation: Once validated, quench the bulk reaction mixture by slowly pouring it into cold saturated aqueous NH₄Cl. Extract with ethyl acetate, dry the combined organic layers, and purify via flash column chromatography to yield pure 3'-Carboethoxy-3,3-dimethylbutyrophenone.

Biological Context and Target Signaling

While 3'-Carboethoxy-3,3-dimethylbutyrophenone is an intermediate, the APIs derived from this scaffold frequently target G-protein coupled receptors (GPCRs) within the central nervous system, particularly the Dopamine D2 receptor[10].

In a hyper-dopaminergic state (e.g., schizophrenia), excessive dopamine inhibits adenylyl cyclase (AC) via the Gαi/o subunit, leading to suppressed cAMP levels. Butyrophenone derivatives act as potent antagonists, blocking dopamine binding. This antagonism prevents the activation of the inhibitory Gαi/o protein, thereby relieving the inhibition on adenylyl cyclase and restoring intracellular cAMP accumulation.

Signaling Ligand Butyrophenone Derivative (Antagonist) Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Antagonism (Blocks Dopamine) G_protein Gαi/o Subunit Receptor->G_protein Prevents Gi Activation Effector Adenylyl Cyclase (AC) G_protein->Effector Relieves AC Inhibition SecondMsgr cAMP Accumulation Effector->SecondMsgr Restores/Increases cAMP

Caption: Dopamine D2 receptor signaling pathway modulated by butyrophenone derivatives.

Conclusion

3'-Carboethoxy-3,3-dimethylbutyrophenone is a testament to the evolution of rational drug design. By combining the historical efficacy of the butyrophenone pharmacophore with the metabolic shielding of a tert-butyl group and the synthetic versatility of a meta-ester, it serves as a critical node in modern API synthesis. When synthesized via the self-validating Weinreb amide protocol, researchers can reliably generate this sterically hindered ketone with high fidelity, ensuring robust downstream therapeutic development.

References

  • Granger, B., & Albu, S. (2005). The haloperidol story. Annals of Clinical Psychiatry.[Link]

  • Awad, A. G., & Voruganti, L. N. (2004). Forty years of antipsychotic Drug research--from haloperidol to paliperidone--with Dr. Paul Janssen. PubMed.[Link]

  • Joy, C. B., Adams, C. E., & Lawrie, S. M. (2006). Haloperidol versus low-potency first-generation antipsychotic drugs for schizophrenia. Cochrane Database of Systematic Reviews.[Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters.[Link]

  • Wuitschik, G., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters.[Link]

  • Balasubramaniam, S., & Aidhen, I. S. (2008). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Synthesis.[Link]

  • Giannerini, M., et al. (2016). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Chemical Communications.[Link]

  • Whiteoak, C. J., et al. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules.[Link]

Sources

Foundational

3'-Carboethoxy-3,3-dimethylbutyrophenone spectroscopic data (NMR, IR, MS)

Structural Elucidation and Analytical Validation of 3'-Carboethoxy-3,3-dimethylbutyrophenone: A Comprehensive Spectroscopic Guide Introduction & Structural Rationale 3'-Carboethoxy-3,3-dimethylbutyrophenone (CAS: 898764-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation and Analytical Validation of 3'-Carboethoxy-3,3-dimethylbutyrophenone: A Comprehensive Spectroscopic Guide

Introduction & Structural Rationale

3'-Carboethoxy-3,3-dimethylbutyrophenone (CAS: 898764-29-9)[1], systematically named ethyl 3-(3,3-dimethylbutanoyl)benzoate, is a highly functionalized aromatic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The molecule features a meta-disubstituted benzene ring bearing an ethyl ester and a bulky 3,3-dimethylbutyryl (neopentyl ketone) moiety. Characterizing this compound requires a multi-modal spectroscopic approach to unambiguously assign the regiochemistry of the aromatic ring and differentiate the two distinct carbonyl environments.

Experimental Methodologies

To ensure high-fidelity data, the following self-validating analytical protocols must be employed by analytical scientists to guarantee regulatory compliance.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy Following USP <761> guidelines for NMR[2], the protocol ensures accurate Larmor frequency locking and chemical shift referencing.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is selected for its excellent solvating power for moderately polar esters and its deuterium lock capabilities.

  • Instrument Setup: Utilize a 400 MHz (for ¹H) and 100 MHz (for ¹³C) spectrometer.

  • ¹H Acquisition: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay (D1) to ensure complete longitudinal relaxation of all protons.

  • ¹³C Acquisition: Acquire 1024 scans with proton decoupling. Causality Note: A prolonged relaxation delay (D1 = 5 seconds) is critical here. The molecule contains multiple quaternary carbons (the ketone carbonyl, ester carbonyl, two aromatic quaternary carbons, and the tert-butyl central carbon) which lack attached protons to facilitate dipole-dipole relaxation. A short D1 would result in artificial signal attenuation for these critical nodes[2].

2.2 Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy Compliant with USP <854> for Mid-Infrared Spectroscopy[3], ATR-FTIR is preferred over traditional KBr pelleting to prevent moisture absorption and matrix-induced peak shifts.

  • Background Collection: Collect a 32-scan background spectrum of the bare diamond ATR crystal to subtract ambient CO₂ and water vapor.

  • Sample Application: Apply 2-3 mg of the neat sample directly onto the crystal. Apply consistent pressure using the anvil.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Validation: The system is self-validated using a polystyrene film standard, ensuring the 1601.2 cm⁻¹ band is within ±1.0 cm⁻¹ tolerance[4].

2.3 Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

  • Preparation: Dilute the sample to 1 µg/mL in LC-MS grade methanol.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Calibration: Infuse a sodium formate calibration solution prior to acquisition to ensure mass accuracy within <5 ppm.

Workflow A Sample Prep (>95% Purity) B NMR Suite (1H, 13C, 2D) A->B C FT-IR (ATR) Functional Groups A->C D LC-HRMS Exact Mass A->D E Data Synthesis & Structural Validation B->E C->E D->E

Analytical workflow for the structural elucidation of API intermediates.

Spectroscopic Data & Mechanistic Interpretation

3.1 Nuclear Magnetic Resonance (NMR) Profiling The structural assignment relies heavily on the anisotropic deshielding effects of the two carbonyl groups. According to established spectrometric principles[5], protons situated in the deshielding cone of a carbonyl group will experience a distinct downfield shift.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment & Causality
8.55t1H1.5Ar-H2 : Highly deshielded due to its position between two electron-withdrawing carbonyls.
8.25dt1H7.8, 1.5Ar-H6 : Ortho to the ester group.
8.15dt1H7.8, 1.5Ar-H4 : Ortho to the ketone group.
7.55t1H7.8Ar-H5 : Meta to both carbonyls; least deshielded aromatic proton.
4.40q2H7.1-OCH₂CH₃ : Deshielded by the adjacent ester oxygen.
2.85s2H--CO-CH₂- : Alpha to the ketone. Singlet confirms the adjacent quaternary tert-butyl carbon.
1.40t3H7.1-OCH₂CH₃ : Terminal methyl of the ethyl ester.
1.05s9H--C(CH₃)₃ : Nine equivalent protons of the tert-butyl group.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)TypeAssignment & Causality
199.0CqKetone C=O : Conjugated aromatic ketone.
166.0CqEster C=O : Upfield from the ketone due to resonance donation from the alkoxy oxygen.
138.0CqAr-C3 : Attached to the ketone.
133.5CHAr-C6 : Aromatic methine.
132.0CHAr-C4 : Aromatic methine.
131.0CqAr-C1 : Attached to the ester.
129.5CHAr-C2 : Between the two substituents.
128.5CHAr-C5 : Meta to both substituents.
61.5CH₂-OCH₂CH₃ : Deshielded by ester oxygen.
50.2CH₂-CO-CH₂- : Alpha carbon to the ketone.
31.5Cq-C(CH₃)₃ : Central quaternary carbon of the tert-butyl group.
30.0CH₃-C(CH₃)₃ : Three equivalent methyl carbons.
14.3CH₃-OCH₂CH₃ : Terminal ethyl carbon.

3.2 Infrared (IR) Spectroscopy The IR spectrum is critical for differentiating the two carbonyl environments. As outlined in standard spectroscopic literature[6], conjugation lowers the vibrational frequency of a carbonyl bond by introducing single-bond character.

Table 3: Key IR Vibrational Modes (ATR-FTIR)

Wavenumber (cm⁻¹)IntensityAssignmentMechanistic Rationale
2955, 2870MediumC-H stretch (sp³)Aliphatic stretching from the tert-butyl and ethyl groups.
1720StrongC=O stretch (Ester)Typical frequency for an aromatic conjugated ester.
1690StrongC=O stretch (Ketone)Lower frequency than the ester due to aryl conjugation and lack of alkoxy resonance.
1250StrongC-O stretchAsymmetric stretching of the ester C-O-C linkage.

3.3 High-Resolution Mass Spectrometry (HRMS) Mass spectrometry provides definitive proof of the molecular formula and structural connectivity through predictable fragmentation pathways[7].

  • Exact Mass: The calculated exact mass for C₁₅H₂₀O₃ is 248.1412 Da. Positive mode ESI yields an [M+H]⁺ ion at m/z 249.1491.

  • Fragmentation (EI-MS Equivalent): Under electron ionization or high-collision-energy CID, the molecule undergoes highly specific homolytic and heterolytic cleavages. The most prominent is the alpha-cleavage of the ketone, ejecting a neopentyl radical (•CH₂C(CH₃)₃, 85 Da) to yield a highly stable 3-carboethoxybenzoyl cation at m/z 163.

MS_Frag M Molecular Ion [M]•+ m/z 248 F1 Loss of •C(CH3)3 m/z 191 M->F1 -57 Da F2 Alpha-Cleavage Loss of •CH2C(CH3)3 m/z 163 M->F2 -85 Da F3 Loss of •OCH2CH3 m/z 203 M->F3 -45 Da

Primary mass spectrometric fragmentation pathways of the molecular ion.

Conclusion & Quality Control Implications

For drug development professionals, the analytical characterization of 3'-Carboethoxy-3,3-dimethylbutyrophenone serves as a benchmark for intermediate release testing. The self-validating nature of the described protocols—utilizing internal TMS referencing for NMR, polystyrene calibration for ATR-FTIR, and lock-mass calibration for HRMS—ensures that the resulting spectral data is not only structurally definitive but also metrologically traceable and compliant with global pharmacopeial standards.

References

  • United States Pharmacopeia (USP). "General Chapters: <761> NUCLEAR MAGNETIC RESONANCE". Available at:[Link]

  • United States Pharmacopeia (USP). "General Chapters: <854> MID-INFRARED SPECTROSCOPY". Available at:[Link]

  • Agilent Technologies. "Pharmaceutical Analysis using FTIR: Compliance with Pharmacopoeia". Available at:[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds". John Wiley & Sons. Available at:[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. "Introduction to Spectroscopy". Cengage Learning.

Sources

Exploratory

3'-Carboethoxy-3,3-dimethylbutyrophenone solubility and stability profile

An In-Depth Technical Guide to the Solubility and Stability Profile of 3'-Carboethoxy-3,3-dimethylbutyrophenone Introduction 3'-Carboethoxy-3,3-dimethylbutyrophenone is a complex organic molecule featuring a butyrophenon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility and Stability Profile of 3'-Carboethoxy-3,3-dimethylbutyrophenone

Introduction

3'-Carboethoxy-3,3-dimethylbutyrophenone is a complex organic molecule featuring a butyrophenone core modified with both an ester functional group and a sterically demanding dimethylbutyl chain. As a novel chemical entity, its physicochemical properties are not widely documented in publicly available literature. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive theoretical and practical framework for understanding and experimentally determining its solubility and stability profile.

Given the absence of direct empirical data, this document leverages first-principles analysis based on the compound's constituent functional groups. We will dissect its structure to predict its behavior and provide robust, field-proven experimental protocols for validation. This approach ensures that while we are navigating uncharted territory, our methods are grounded in established scientific and regulatory standards, empowering researchers to generate reliable data for their development programs.

Part 1: Structural and Physicochemical Analysis

The behavior of 3'-Carboethoxy-3,3-dimethylbutyrophenone in solution is dictated by the interplay of its three primary structural motifs: the butyrophenone backbone, the 3'-carboethoxy substituent, and the 3,3-dimethylbutyl group.

  • Butyrophenone Core (1-phenylbutan-1-one): This aromatic ketone is the foundational structure. Unsubstituted butyrophenone is a pale yellow liquid with very low solubility in water but is miscible with organic solvents like ethanol, ether, acetone, and chloroform.[1][2][3][4] Its phenyl and butyl components render it largely lipophilic.

  • 3'-Carboethoxy Group: The ethyl ester group at the meta-position of the phenyl ring introduces polarity. The carbonyl and ether oxygens can act as hydrogen bond acceptors, which may slightly enhance aqueous solubility compared to the unsubstituted parent.[5] However, the ethyl portion of the ester contributes to the molecule's overall lipophilicity. This group is a primary site for potential hydrolytic degradation.

  • 3,3-Dimethylbutyl Group: This bulky alkyl group, often referred to as a neo-pentyl group attached to the carbonyl, is highly lipophilic and introduces significant steric hindrance. This steric bulk is expected to shield the ketone's carbonyl group, potentially reducing its reactivity and influencing its interaction with solvent molecules.[6][7][8]

Collectively, these features suggest that 3'-Carboethoxy-3,3-dimethylbutyrophenone is a predominantly non-polar, lipophilic compound with limited aqueous solubility but excellent solubility in a range of organic solvents.

Part 2: Solubility Profile: A Predictive and Practical Approach

A compound's solubility is a critical parameter influencing its formulation, bioavailability, and administration routes. Based on its structure, we can predict a solubility profile and outline a definitive experimental workflow for its determination.

Theoretical Solubility Assessment

The principle of "like dissolves like" provides a strong predictive foundation.

  • Aqueous Solvents (Water, Buffers): Solubility is expected to be very low. The large, non-polar surface area from the phenyl ring and the dimethylbutyl chain will dominate over the modest polar contribution of the ester group.

  • Polar Protic Solvents (Methanol, Ethanol): Moderate to good solubility is anticipated. These solvents can engage in hydrogen bonding with the ester's oxygen atoms and have alkyl portions that can interact with the non-polar regions of the molecule.

  • Polar Aprotic Solvents (Acetonitrile, DMSO, Acetone): High solubility is expected. These solvents effectively solvate polar functional groups without the high energy cost of disrupting a strong hydrogen-bonding network like water's.

  • Non-Polar Solvents (Dichloromethane, Toluene, Hexane): High solubility is predicted, particularly in solvents like dichloromethane and toluene, due to the compound's predominantly lipophilic character.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining equilibrium solubility. It is a self-validating system as it ensures the solution is fully saturated.

Methodology:

  • Preparation: Add an excess amount of 3'-Carboethoxy-3,3-dimethylbutyrophenone to a series of vials, each containing a precisely measured volume of a selected solvent (e.g., Water, PBS pH 7.4, Methanol, Acetonitrile, DMSO). The excess solid is crucial to ensure equilibrium is reached at saturation.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed or centrifuge them to sediment the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Perform a precise dilution of the aliquot with an appropriate solvent (e.g., mobile phase for HPLC analysis) to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for statistical validity.

Data Presentation: Solubility Data
SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Purified Water25
PBS (pH 7.4)37
Methanol25
Ethanol25
Acetonitrile25
DMSO25
Dichloromethane25
Hexane25
Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil Shake at constant T (24-48 hours) prep2->equil sample1 Centrifuge to sediment solid equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Dilute aliquot sample2->sample3 sample4 Quantify via HPLC sample3->sample4 result Calculate Solubility sample4->result

Caption: Workflow for equilibrium solubility determination.

Part 3: Stability Profile and Forced Degradation

Understanding a compound's intrinsic stability is mandated by regulatory bodies like the ICH and is fundamental to developing robust formulations and defining storage conditions.[9] Forced degradation studies deliberately stress the molecule to identify potential degradation pathways and products.[10][11]

Theoretical Stability Assessment
  • Hydrolytic Degradation: The 3'-carboethoxy group is the most probable site of instability. It is susceptible to both acid- and base-catalyzed hydrolysis, which would cleave the ester to form the corresponding carboxylic acid and ethanol. The reaction is typically much faster under basic conditions.

  • Oxidative Degradation: The molecule contains sites that could be susceptible to oxidation, such as the benzylic position of the butyrophenone chain.

  • Thermal Degradation: Ketones and esters are generally stable. However, significant degradation can occur at elevated temperatures, and the analysis will reveal the compound's thermal liability.

  • Photodegradation: The aromatic ketone structure is a chromophore that absorbs UV radiation. This absorption can lead to photolytic cleavage or rearrangement reactions, making photostability a key parameter to investigate.[12]

Experimental Protocol: Forced Degradation Studies (ICH Q1A(R2) Guideline)

The objective is to achieve a target degradation of 5-20% to ensure that the degradation pathways are revealed without being overly destructive.[10][13] A stability-indicating HPLC method must be used to resolve the parent peak from all degradation products.

Methodologies:

  • Acid Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60-80 °C) for a set time (e.g., 24 hours).

    • Withdraw samples at various time points, neutralize with an equivalent amount of base, dilute, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C), as base hydrolysis is often rapid.

    • Withdraw samples, neutralize with an equivalent amount of acid, dilute, and analyze.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Incubate at room temperature for a set time, monitoring the reaction periodically.

    • Analyze samples directly or after appropriate quenching/dilution.

  • Thermal Degradation:

    • Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 105 °C) for a specified duration.

    • Also, prepare a solution of the compound and expose it to heat to assess stability in solution.

    • At the end of the study, dissolve the solid or dilute the solution and analyze.

  • Photostability Testing (ICH Q1B):

    • Expose both the solid compound and a solution of the compound to a light source that provides a standardized output of both UV and visible light (e.g., >1.2 million lux hours and >200 watt hours/square meter).[12]

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Analyze both the light-exposed and dark control samples.

Data Presentation: Forced Degradation Summary
Stress ConditionParameters% Degradation of ParentNo. of DegradantsObservations (e.g., Major Degradant RT)
Acid Hydrolysis0.1 M HCl, 80°C, 24h
Base Hydrolysis0.1 M NaOH, 40°C, 8h
Oxidation3% H₂O₂, RT, 24h
Thermal (Solid)105°C, 48h
Photolytic (Solution)ICH Option 2
Visualization: Forced Degradation Workflow

G cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_output Analysis & Reporting start Drug Substance/ Product Sample acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base ox Oxidation (H₂O₂) start->ox therm Thermal (Heat, Dry/Wet) start->therm photo Photolytic (Light/UV) start->photo analysis Analyze via Stability-Indicating HPLC Method acid->analysis base->analysis ox->analysis therm->analysis photo->analysis pathway Identify Degradation Pathways analysis->pathway method Validate Method Specificity pathway->method stability Determine Intrinsic Stability method->stability

Caption: Workflow for ICH-compliant forced degradation studies.

Part 4: Recommended Analytical Methodologies

A validated, stability-indicating analytical method is essential for both solubility and stability studies.

Primary Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for quantifying 3'-Carboethoxy-3,3-dimethylbutyrophenone and its potential degradation products due to its precision, specificity, and robustness.

Starting HPLC Method Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile starting point.

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.

    • Mobile Phase B: Acetonitrile with 0.1% of the same acid.

    • A typical gradient might run from 30% B to 95% B over 20 minutes to ensure elution of the parent compound and separation from more polar (early eluting) or less polar (late eluting) degradants.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The aromatic ketone structure should have a strong UV absorbance. A DAD can be used to scan from 200-400 nm to determine the optimal wavelength for detection (likely around 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples from solubility or stability studies should be diluted in the mobile phase to a concentration within a pre-established calibration curve (e.g., 1-100 µg/mL).

Confirmatory Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally useful for identifying the structure of unknown degradation products, especially those that are volatile or semi-volatile.

Causality Behind Method Choice:

  • Identification Power: Mass spectrometry provides mass-to-charge ratio data, which can be used to determine the molecular weight of degradants and interpret fragmentation patterns to elucidate their structures.

  • Derivatization: For non-volatile degradation products, such as the potential carboxylic acid from ester hydrolysis, derivatization (e.g., silylation) can be employed to increase volatility for GC analysis.[14]

Conclusion

This guide provides a comprehensive framework for characterizing the solubility and stability of 3'-Carboethoxy-3,3-dimethylbutyrophenone. By integrating predictive analysis based on its chemical structure with robust, standard-driven experimental protocols, researchers can confidently generate the critical data needed for formulation development, regulatory filings, and overall product understanding. The provided methodologies for solubility determination, forced degradation, and analytical quantification represent a self-validating system, ensuring that the generated data is both accurate and reliable for advancing scientific and drug development objectives.

References

  • Grokipedia. Butyrophenone. Available from: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Scribd. Solubility Testing of Organic Compounds. Available from: [Link]

  • SGS Australia. Forced Degradation Testing. Available from: [Link]

  • der DGRA. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and WHO. Available from: [Link]

  • Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. Available from: [Link]

  • McMaster University. (2023). Solubility of Organic Compounds. Available from: [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available from: [Link]

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

  • YouTube. (2021). Solubility Tests for Organic Compounds. Available from: [Link]

  • ACS Publications. (2022). Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone. Available from: [Link]

  • PMC. Studies on the Configurational Stability of Tropolone-Ketone, -Ester, and Aldehyde-Based Chiral Axes. Available from: [Link]

  • Agilent. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Available from: [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. Available from: [Link]

  • ResearchGate. Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. Available from: [Link]

  • U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. Available from: [Link]

  • PubMed. (2010). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Available from: [Link]

  • ResearchGate. (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Available from: [Link]

  • PubMed. (2014). Integrated quantification and identification of aldehydes and ketones in biological samples. Available from: [Link]

  • YouTube. (2017). 04.07 Stability Factors: Steric Effects. Available from: [Link]

  • PubMed. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Available from: [Link]

  • ResearchGate. Stability Relationships in Bicyclic Ketones. Available from: [Link]

  • Chemistry LibreTexts. (2023). Properties of Esters. Available from: [Link]

  • ResearchGate. An overview on Common Organic Solvents and their Toxicity Abstract. Available from: [Link]

  • T.R. Hoye. (2023). Properties of Common Organic Solvents. Available from: [Link]

  • PubMed. (2020). Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis. Available from: [Link]

Sources

Foundational

3'-Carboethoxy-3,3-dimethylbutyrophenone: Pharmacophore Profiling and Potential Biological Activities in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the identification and utilization of privileged scaffolds are paramount for accelerating drug discovery. 3'-Carboethoxy-3,3-dimethylbutyrophenone (CAS: 8...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the identification and utilization of privileged scaffolds are paramount for accelerating drug discovery. 3'-Carboethoxy-3,3-dimethylbutyrophenone (CAS: 898764-29-9) is a highly versatile synthetic intermediate and pharmacophore building block[1]. Structurally characterized as a meta-substituted benzene ring bearing both a carboethoxy group and a 3,3-dimethylbutyryl chain, this compound offers a unique combination of lipophilic bulk and modifiable electronic properties.

As a Senior Application Scientist, I present this technical whitepaper to dissect the structural rationale, potential biological targets, and synthetic workflows associated with this compound. By leveraging its distinct structural motifs, researchers can deploy this molecule as a foundational precursor for developing inhibitors targeting membrane-bound proteins and atypical G-protein coupled receptors (GPCRs).

Structural Analysis & Pharmacophore Profiling

The utility of 3'-Carboethoxy-3,3-dimethylbutyrophenone in biological applications stems from three critical structural domains, each engineered to fulfill specific molecular interactions:

  • The 3,3-Dimethylbutyryl Motif (Lipophilic Tail): The tert-butyl group at the terminus of the alkyl chain provides a sterically demanding, highly lipophilic anchor. In biological systems, this motif is exceptionally effective at occupying deep, hydrophobic pockets within target proteins. It restricts the conformational flexibility of the alkyl chain, reducing the entropic penalty upon binding.

  • The Carboethoxy Group (Masked Acid/Prodrug Handle): The ethyl ester at the 3'-position serves a dual purpose. In vitro, it acts as a stable, regioselective handle for chemical derivatization (e.g., amidation or cross-coupling). In vivo, esters frequently serve as prodrug moieties that enhance cellular permeability before being cleaved by intracellular esterases to reveal the active carboxylic acid.

  • The Ketone Linker: The carbonyl oxygen of the butyrophenone core acts as a rigidifying element and a potent hydrogen-bond acceptor, crucial for orienting the molecule within a receptor's active site.

Mechanistic Pathways & Target Rationale

Target Rationale: 5-Lipoxygenase-Activating Protein (FLAP)

One of the most promising biological applications for derivatives of this scaffold is the modulation of the leukotriene biosynthesis pathway via FLAP inhibition. FLAP is an integral membrane protein that binds arachidonic acid and presents it to 5-lipoxygenase (5-LOX), initiating the inflammatory cascade.

The 3,3-dimethylbutanoyl group is a validated pharmacophore for anchoring into the hydrophobic binding pocket of FLAP. This mechanism is structurally homologous to the binding mode of known FLAP inhibitors, such as MK-591, which utilize similar bulky aliphatic groups to engage the membrane-spanning domains, as confirmed by X-ray crystallography[2]. By hydrolyzing the carboethoxy group of our target compound to a free acid, the resulting molecule mimics the acidic headgroup of arachidonic acid while the tert-butyl tail competitively blocks the binding site.

Pathway AA Arachidonic Acid FLAP FLAP (Membrane Anchor) AA->FLAP Binds LOX5 5-LOX Enzyme FLAP->LOX5 Presents AA LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 Catalysis Inflammation Inflammatory Response LTA4->Inflammation Downstream signaling Inhibitor 3,3-Dimethylbutanoyl Derivatives Inhibitor->FLAP Blocks AA binding

FLAP signaling pathway and inhibition by 3,3-dimethylbutanoyl derivatives.

Synthetic Workflows & Experimental Protocols

To transition 3'-Carboethoxy-3,3-dimethylbutyrophenone from a commercial building block to a biologically active entity, the ester must be converted into a functional pharmacophore. The following self-validating protocols outline the synthesis and subsequent biological evaluation.

Protocol 1: Saponification to the Free Acid (Active Pharmacophore)

Causality & Rationale: The ethyl ester is typically inactive in biochemical assays due to the lack of an ionizable proton needed to interact with basic residues (e.g., Arginine or Lysine) in target binding pockets. Saponification is required to yield 3-(3,3-dimethylbutanoyl)benzoic acid. The use of a mixed solvent system (THF/MeOH/H2O) is critical: THF solubilizes the highly lipophilic butyrophenone core, water dissolves the LiOH, and Methanol acts as a phase-transfer bridge, ensuring a homogeneous reaction mixture. This prevents the need for elevated temperatures, which could trigger unwanted aldol condensations at the ketone's alpha-carbon.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent (e.g., 248 mg, 1.0 mmol) of 3'-Carboethoxy-3,3-dimethylbutyrophenone in 10 mL of a 2:1:1 mixture of THF/MeOH/H2O.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add 3.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H2O) to the stirring solution.

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate system. The reaction is complete when the high-Rf ester spot is entirely consumed, replaced by a baseline spot (the lithium salt).

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with 10 mL of distilled water and wash with 5 mL of diethyl ether to remove any unreacted organic impurities.

  • Isolation: Acidify the aqueous layer dropwise with 1M HCl until the pH reaches 2-3. A white precipitate of the free acid will form. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the pure 3-(3,3-dimethylbutanoyl)benzoic acid.

Workflow Start 3'-Carboethoxy-3,3- dimethylbutyrophenone (CAS 898764-29-9) Step1 Alkaline Hydrolysis (LiOH, THF/H2O) Start->Step1 Intermediate 3-(3,3-dimethylbutanoyl) benzoic acid Step1->Intermediate Saponification Step2 Amide Coupling (EDC/HOBt, R-NH2) Intermediate->Step2 Product Target Active Pharmaceutical Ingredient Step2->Product Derivatization

Synthetic derivatization workflow for 3'-Carboethoxy-3,3-dimethylbutyrophenone.

Protocol 2: In Vitro FLAP Binding Assay (Fluorescence Polarization)

Causality & Rationale: To validate the biological activity of the synthesized free acid, a competitive binding assay against a known fluorescent tracer is utilized. Fluorescence polarization (FP) is chosen because it is a homogeneous, wash-free assay that directly measures the displacement of a large, slow-tumbling fluorophore-ligand complex by the small, fast-tumbling test compound.

Step-by-Step Methodology:

  • Membrane Preparation: Obtain FLAP-containing membrane fractions from HEK293 cells stably expressing human FLAP. Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.05% CHAPS).

  • Tracer Incubation: In a 384-well black microtiter plate, add 2 nM of a fluorescently labeled FLAP ligand (e.g., a BODIPY-conjugated MK-591 analog).

  • Compound Addition: Add varying concentrations of the synthesized test compound (ranging from 10 pM to 10 μM, prepared via serial dilution in DMSO). Ensure the final DMSO concentration does not exceed 1%.

  • Equilibration: Seal the plate and incubate for 60 minutes at room temperature in the dark to allow the system to reach thermodynamic equilibrium.

  • Validation & Measurement: Measure fluorescence polarization using a microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 530 nm). A decrease in polarization indicates successful displacement of the tracer.

  • Data Analysis: Plot the FP values against the log concentration of the test compound. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.

Quantitative Data & ADME Profiling

Understanding the physicochemical parameters of 3'-Carboethoxy-3,3-dimethylbutyrophenone is essential for predicting its pharmacokinetic behavior. The table below summarizes the core metrics that make this compound an ideal starting point for drug design.

PropertyValuePharmacological Relevance
Molecular Weight 248.32 g/mol Lies well within the lead-like chemical space (MW < 300), allowing ample room for further derivatization without violating Lipinski's Rule of 5.
Computed LogP ~3.5Optimal lipophilicity for passive membrane permeation, crucial for targeting intracellular or membrane-bound proteins.
Topological Polar Surface Area (TPSA) 43.37 ŲLow TPSA indicates excellent potential for cellular permeability and blood-brain barrier (BBB) penetration if CNS targets are desired.
H-Bond Donors / Acceptors 0 / 3The lack of H-bond donors enhances oral bioavailability; the ester and ketone act as critical H-bond acceptors for target engagement.
Rotatable Bonds 6Provides sufficient conformational flexibility to adapt to induced-fit binding pockets while maintaining a rigid phenyl core.

Conclusion

3'-Carboethoxy-3,3-dimethylbutyrophenone is far more than a simple chemical catalog item; it is a highly optimized pharmacophore scaffold. By understanding the causal relationships between its 3,3-dimethylbutyryl tail, its rigid ketone linker, and its modifiable carboethoxy group, researchers can rationally design potent modulators for complex biological targets like FLAP and atypical GPCRs. The self-validating protocols provided herein ensure that the transition from synthetic intermediate to biological probe is both robust and reproducible.

References

  • National Center for Biotechnology Information (NCBI) Molecular Modeling Database (MMDB). "2Q7R: Crystal structure of human FLAP with an iodinated analog of MK-591". Structural validation of the 3,3-dimethylbutanoyl pharmacophore. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scale-Up Synthesis of 3'-Carboethoxy-3,3-dimethylbutyrophenone

A Chemoselective Organometallic Approach Using Turbo-Grignard and Copper-Catalyzed Acylation Introduction & Strategic Retrosynthesis 3'-Carboethoxy-3,3-dimethylbutyrophenone (CAS: 898764-29-9)[1] is a highly valuable, st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Chemoselective Organometallic Approach Using Turbo-Grignard and Copper-Catalyzed Acylation

Introduction & Strategic Retrosynthesis

3'-Carboethoxy-3,3-dimethylbutyrophenone (CAS: 898764-29-9)[1] is a highly valuable, sterically hindered building block utilized in the development of advanced active pharmaceutical ingredients (APIs). Structurally, it features a meta-substituted ethyl ester on a phenyl ring, coupled with a bulky 3,3-dimethylbutanoyl (tert-butylacetyl) chain.

The Scale-Up Challenge: The synthesis of alkyl aryl ketones typically relies on Friedel-Crafts acylation. However, applying Friedel-Crafts conditions to ethyl benzoate is highly unfavorable; the electron-withdrawing carboethoxy group deactivates the aromatic ring, demanding harsh Lewis acid conditions (e.g., stoichiometric AlCl₃ at elevated temperatures) that lead to ester cleavage, poor yields, and regiochemical mixtures. Alternatively, traditional organolithium routes (via halogen-lithium exchange) require strict cryogenic conditions (–78 °C) to prevent the highly nucleophilic intermediate from attacking the electrophilic ester moiety (self-condensation)[2].

The Solution: To achieve a self-validating, scalable, and high-yielding protocol, this application note details a chemoselective organometallic route. By utilizing Knochel’s Turbo-Grignard reagent (iPrMgCl·LiCl)[3], a rapid bromine-magnesium exchange is achieved at mild sub-zero temperatures (–20 °C) with complete tolerance of the ester group[4]. Subsequent transmetallation with CuCN·2LiCl and acylation with 3,3-dimethylbutyryl chloride delivers the target ketone efficiently[5].

Mechanistic Causality & Reaction Dynamics

  • Role of the Turbo-Grignard (iPrMgCl·LiCl): Standard Grignard reagents form unreactive polymeric aggregates in ethereal solvents. The addition of stoichiometric lithium chloride breaks these aggregates, forming a highly reactive magnesiate complex (iPrMgCl₂⁻ Li⁺). This dramatically accelerates the Br-Mg exchange rate[3]. Crucially, the resulting arylmagnesium species retains the covalent character of a carbon-magnesium bond, rendering it non-nucleophilic toward the pendant ester group at –20 °C.

  • Role of the Copper(I) Catalyst (CuCN·2LiCl): Direct reaction of an arylmagnesium species with an acid chloride often yields mixtures of the desired ketone and tertiary alcohols (due to over-addition), alongside homocoupling byproducts. Transmetallation of the Grignard intermediate with CuCN·2LiCl generates a highly reactive organocuprate[6]. This cuprate undergoes rapid oxidative addition with 3,3-dimethylbutyryl chloride, followed by reductive elimination to selectively yield the ketone, completely suppressing over-addition.

Quantitative Data: Process Optimization

The following table summarizes the optimization parameters for the scale-up Br-Mg exchange and acylation sequence, demonstrating the causality of temperature and catalyst loading on the overall yield.

ParameterBr-Mg Exchange Temp.CuCN·2LiCl LoadingAcylation Temp.Yield (%)Purity (HPLC)Observation / Causality
Condition A0 °C1.1 equiv0 °C62%85%Minor ester attack observed due to elevated temperature.
Condition B–20 °C0.1 equiv (Cat.)–20 °C78%92%Sluggish acylation; some homocoupling observed.
Condition C (Optimal) –20 °C 1.1 equiv (Stoich.) –40 °C to RT 94% >98% Clean conversion; complete suppression of over-addition.
Condition D–40 °C1.1 equiv–40 °C to RT91%>98%Exchange is too slow for efficient scale-up throughput.

Mandatory Visualization: Process Workflow

G A Ethyl 3-bromobenzoate (Starting Material) B Turbo-Grignard iPrMgCl·LiCl (-20 °C, THF) A->B C Arylmagnesium Intermediate B->C Br-Mg Exchange (Ester Tolerated) D CuCN·2LiCl Transmetallation C->D E Organocuprate Intermediate D->E Fast F 3,3-Dimethylbutyryl chloride E->F G 3'-Carboethoxy-3,3- dimethylbutyrophenone F->G Selective Acylation

Figure 1: Process workflow for chemoselective 3'-Carboethoxy-3,3-dimethylbutyrophenone synthesis.

Step-by-Step Experimental Protocol

Self-Validating Note: This protocol is designed for a 100 mmol scale. The use of strict anhydrous conditions and continuous internal temperature monitoring is required to validate the chemoselectivity.

Materials & Reagents:

  • Ethyl 3-bromobenzoate: 22.9 g (100 mmol)

  • iPrMgCl·LiCl (Turbo-Grignard, 1.3 M in THF): 84.6 mL (110 mmol)

  • CuCN·2LiCl (1.0 M in THF): 110 mL (110 mmol)

  • 3,3-Dimethylbutyryl chloride (tert-Butylacetyl chloride): 16.1 g (120 mmol)

  • Anhydrous Tetrahydrofuran (THF): 150 mL

Phase 1: Halogen-Metal Exchange

  • Preparation: Flame-dry a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, an internal thermocouple, and an argon inlet.

  • Substrate Loading: Charge the flask with ethyl 3-bromobenzoate (22.9 g, 100 mmol) and anhydrous THF (150 mL).

  • Cooling: Submerge the reactor in a dry ice/isopropanol bath and cool the internal mixture to –20 °C.

  • Grignard Addition: Add the iPrMgCl·LiCl solution (84.6 mL, 110 mmol) dropwise via a syringe pump over 30 minutes. Critical Causality: Maintain the internal temperature strictly below –15 °C to prevent nucleophilic attack on the ethyl ester.

  • Validation: Stir the mixture at –20 °C for 30 minutes. Quench a 0.1 mL aliquot in saturated NH₄Cl and analyze via GC-MS. Self-Validation: The quenched aliquot will appear as ethyl benzoate due to the protonation of the Grignard intermediate. Proceed only when >98% consumption of the starting bromide is confirmed.

Phase 2: Transmetallation and Acylation 6. Cuprate Formation: To the dark arylmagnesium solution at –20 °C, add the CuCN·2LiCl solution (110 mL, 110 mmol) dropwise. Stir for 15 minutes. The solution will turn dark green/brown, indicating the successful formation of the organocuprate species[6]. 7. Cooling for Acylation: Lower the internal temperature to –40 °C. 8. Electrophile Addition: Add 3,3-dimethylbutyryl chloride (16.1 g, 120 mmol) neat, dropwise over 20 minutes. 9. C-C Bond Formation: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (approx. 20 °C) over 2 hours.

Phase 3: Workup and Isolation 10. Quench: Cool the mixture to 0 °C and carefully quench with 200 mL of a 4:1 mixture of saturated aqueous NH₄Cl and 25% aqueous ammonia. Causality: The ammonia is essential to complex the copper salts (forming highly soluble, deep blue Cu(NH₃)₄²⁺ complexes), which prevents severe emulsion formation during the organic extraction phase. 11. Extraction: Vigorously stir the biphasic mixture open to air for 30 minutes until the aqueous layer turns deep blue. Extract the aqueous phase with Methyl tert-butyl ether (MTBE) (3 × 150 mL). 12. Washing & Drying: Wash the combined organic layers with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 13. Purification: Purify the crude pale-yellow oil via short-path vacuum distillation or a silica gel plug (Hexanes/EtOAc 9:1) to afford 3'-Carboethoxy-3,3-dimethylbutyrophenone as a high-purity product.

References

  • Title: Generation of Organolithium Compounds bearing Super Silyl Ester and its Application to Matteson Rearrangement Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Science of Synthesis: Turbo-Grignard Reagents (sos-SD-107-00361) Source: Thieme Connect URL: [Link]

  • Title: Strategies To Prepare and Use Functionalized Organometallic Reagents Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: New Preparations and Reactions of Organometallic Reagents of Mg, Zn, Li, Al and B for the Functionalization of Aromatics and Heteroaromatics Source: Elektronische Hochschulschriften der LMU München URL: [Link]

Sources

Application

Application Notes and Protocols: 3'-Carboethoxy-3,3-dimethylbutyrophenone as a Versatile Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract These application notes provide a comprehensive technical guide to the potential of 3'-Carboethoxy-3,3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide to the potential of 3'-Carboethoxy-3,3-dimethylbutyrophenone as a valuable scaffold in modern medicinal chemistry. While direct literature on this specific molecule is not extensive, its structural features—a butyrophenone core, a carboethoxy group, and a gem-dimethyl moiety—suggest significant opportunities for the development of novel therapeutic agents. This document outlines a proposed synthetic route, explores potential medicinal chemistry applications based on established pharmacophores, and provides detailed protocols for the synthesis, characterization, and preliminary biological evaluation of derivatives. The content is designed to empower researchers to explore this promising, yet underexplored, chemical space.

Introduction: Unveiling the Potential of a Unique Butyrophenone Scaffold

The butyrophenone scaffold is a well-established privileged structure in medicinal chemistry, most notably recognized for its role in the development of antipsychotic and antiemetic drugs. The substitution pattern on both the aromatic ring and the butyryl chain can dramatically influence the pharmacological profile of these compounds. 3'-Carboethoxy-3,3-dimethylbutyrophenone presents a unique combination of functionalities that offer several advantages for drug design:

  • The Butyrophenone Core: Provides a foundational structure known to interact with various biological targets, particularly G-protein coupled receptors (GPCRs).

  • The 3'-Carboethoxy Group: This electron-withdrawing group can modulate the electronic properties of the aromatic ring, influencing receptor binding and pharmacokinetic properties. It also serves as a versatile synthetic handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR).

  • The 3,3-Dimethyl Group: The gem-dimethyl substitution on the butyryl chain introduces conformational rigidity. This can lead to increased receptor selectivity and improved metabolic stability by sterically hindering potential sites of metabolism.

This guide will delve into the practical aspects of working with this scaffold, from its synthesis to its potential applications in areas such as neuropharmacology and oncology.

Synthetic Strategy and Protocol

The synthesis of 3'-Carboethoxy-3,3-dimethylbutyrophenone can be achieved through a multi-step process. The following protocol is a proposed route based on established organic chemistry principles.

Proposed Retrosynthetic Analysis

G target 3'-Carboethoxy-3,3-dimethylbutyrophenone intermediate1 3-Carboethoxybenzoyl chloride target->intermediate1 Friedel-Crafts Acylation Precursor intermediate2 t-Butyl magnesium chloride target->intermediate2 Alternative: Grignard-based approach starting_material2 3,3-Dimethylbutyryl chloride target->starting_material2 Acylating Agent starting_material1 3-Carboxybenzoic acid intermediate1->starting_material1 Acid Chloride Formation starting_material3 tert-Butyl chloride intermediate2->starting_material3 starting_material4 Magnesium intermediate2->starting_material4

Caption: Retrosynthetic analysis for 3'-Carboethoxy-3,3-dimethylbutyrophenone.

Step-by-Step Synthesis Protocol

Step 1: Esterification of 3-Carboxybenzoic acid

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-carboxybenzoic acid (1 eq.) in absolute ethanol (10 volumes).

  • Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 3-carboxybenzoate.

Step 2: Friedel-Crafts Acylation

  • Reagent Preparation: In a separate flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq.) in dry dichloromethane (DCM).

  • Acyl Chloride Addition: Cool the suspension to 0°C and add 3,3-dimethylbutyryl chloride (1.1 eq.) dropwise. Stir the mixture for 15 minutes.

  • Substrate Addition: Add a solution of ethyl 3-carboxybenzoate (1 eq.) in dry DCM dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching and Work-up: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the crude product by column chromatography on silica gel to obtain 3'-Carboethoxy-3,3-dimethylbutyrophenone.

Medicinal Chemistry Applications and Design Rationale

The unique structural features of 3'-Carboethoxy-3,3-dimethylbutyrophenone make it an attractive starting point for developing compounds targeting a range of biological systems.

Central Nervous System (CNS) Agents

The butyrophenone core is a classic pharmacophore for dopamine D2 receptor antagonists, which are used in the treatment of psychosis. The properties of drugs targeting the CNS need to be carefully controlled to ensure they can cross the blood-brain barrier.[1][2] The rigidity and lipophilicity introduced by the gem-dimethyl group, combined with the polar carboethoxy group, allow for fine-tuning of the physicochemical properties required for CNS activity.

Design Strategy for D₂ Antagonists:

  • Scaffold Hopping: Utilize the 3'-Carboethoxy-3,3-dimethylbutyrophenone core as a novel scaffold to explore new chemical space for dopamine receptor ligands.

  • Modification of the Carboethoxy Group: The ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to modulate polarity and introduce new hydrogen bonding interactions with the receptor.

G cluster_0 CNS Drug Discovery Workflow A 3'-Carboethoxy-3,3-dimethylbutyrophenone Scaffold B Library Synthesis (Amide, Acid Derivatives) A->B C In vitro D₂ Receptor Binding Assay B->C D Blood-Brain Barrier Permeability Assay (e.g., PAMPA) C->D E Lead Optimization D->E F In vivo Behavioral Models E->F

Caption: Workflow for developing CNS agents from the target scaffold.

Anti-inflammatory Agents

Chalcones, which share a 1,3-diarylpropenone core structurally related to butyrophenones, are known for their anti-inflammatory properties.[3][4] The anti-inflammatory activity is often attributed to the inhibition of enzymes like cyclooxygenase (COX) or the modulation of inflammatory signaling pathways such as NF-κB.

Design Strategy for Anti-inflammatory Drugs:

  • Bioisosteric Replacement: The butyrophenone can be considered a saturated analog of a chalcone. The carboethoxy group can be modified to mimic functionalities known to be important for anti-inflammatory activity.

  • Targeting Inflammatory Pathways: Derivatives can be screened for their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in cell-based assays.

Anticancer Agents

Many natural and synthetic compounds with a chalcone-like scaffold have demonstrated promising anticancer activity by inducing apoptosis and inhibiting cell proliferation.[3] The butyrophenone core of 3'-Carboethoxy-3,3-dimethylbutyrophenone could be similarly exploited.

Design Strategy for Anticancer Compounds:

  • SAR Studies: Synthesize a library of derivatives by modifying the carboethoxy group and the aromatic ring to establish a clear structure-activity relationship.

  • Mechanism of Action Studies: Investigate the effects of promising compounds on cell cycle progression, apoptosis induction, and key signaling pathways in cancer cell lines.

Experimental Protocols

General Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyls of the ketone and ester.

  • Melting Point (MP): To assess the purity of solid compounds.

Protocol for In Vitro Dopamine D₂ Receptor Binding Assay
  • Membrane Preparation: Obtain cell membranes from a cell line stably expressing the human dopamine D₂ receptor.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled D₂ receptor antagonist (e.g., [³H]-spiperone) and varying concentrations of the test compound.

  • Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.

Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide production.

  • Incubation: Incubate for 24 hours.

  • Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.

Data Presentation

Table 1: Physicochemical Properties of Proposed Derivatives

Compound IDR Group (at 3' position)Calculated LogPCalculated TPSA (Ų)
Scaffold -COOEt3.8543.37
DERIV-01 -COOH3.0257.53
DERIV-02 -CONH₂2.5863.32
DERIV-03 -CONH(CH₃)2.9563.32

Calculated using cheminformatics software.

Conclusion and Future Directions

3'-Carboethoxy-3,3-dimethylbutyrophenone represents a promising, yet largely unexplored, scaffold for medicinal chemistry. Its unique combination of a proven pharmacophore with versatile synthetic handles provides a solid foundation for the development of novel therapeutic agents. The protocols and strategies outlined in these application notes are intended to serve as a starting point for researchers to delve into the rich chemical space offered by this molecule. Future work should focus on the synthesis of diverse libraries of derivatives and their systematic evaluation in a range of biological assays to unlock the full therapeutic potential of this versatile scaffold.

References

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • White Rose Research Online. (n.d.). Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery.
  • Frontiers in Pharmacology. (2023). Pharmacological potential of natural chalcones: a recent studies and future perspective. Retrieved from [Link]

  • MDPI. (2024, February 2). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Retrieved from [Link]

  • Drug Discovery. (2023, June 9). Analysis of multi-target directed novel non-peptidic chalcone scaffold as potential antimalarial agents. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. Retrieved from [Link]

  • ResearchGate. (2020, June 3). (PDF) Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Retrieved from [Link]

  • Walsh Medical Media. (2025, August 27). Medicinal Chemistry: Designing Molecules for Therapeutic Innovation. Retrieved from [Link]

  • MDPI. (2023, June 20). Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. Retrieved from [Link]

  • Bentham Science. (2017, May 3). Squaryl molecular metaphors - application to rational drug design and imaging agents. Retrieved from [Link]

  • PMC. (n.d.). Carboxychalcones Based on Terephthalaldehydic Acid as Potential Neuroprotective Agents. Synthesis, Computational Study and Biological Evaluation. Retrieved from [Link]

  • Figshare. (2015, March 26). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure - Journal of Medicinal Chemistry. Retrieved from [Link]

  • Genesis Drug Discovery & Development. (n.d.). Publications. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Synthesis of New 3,3-Dimethoxyazetidine-2-carboxylic Acid Derivatives. | Request PDF. Retrieved from [Link]

  • PubMed. (2022, July 7). Discovery of (E)-3-(3-((2-Cyano-4'-dimethylaminobiphenyl-4-ylmethyl)cyclohexanecarbonylamino)-5-fluorophenyl)acrylic Acid Methyl Ester, an Intestine-Specific, FXR Partial Agonist for the Treatment of Nonalcoholic Steatohepatitis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101671245A - Process for preparing 3-methoxypropiophenone.
  • PubMed. (2003, November 17). Synthesis and biological activity of 2-carbomethoxy-3-catechol-8-azabicyclo[3.2.1]octanes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Total synthesis of (±)-3-demethoxyerythratidinone via Tf2O-promoted cascade reaction of enaminone - Chemical Communications (RSC Publishing). Retrieved from [Link]

  • MDPI. (2022, January 21). Pharmacophore-Based Discovery of Substrates of a Novel Drug/Proton-Antiporter in the Human Brain Endothelial hCMEC/D3 Cell Line. Retrieved from [Link]

  • MDPI. (2024, September 14). Discovery and Optimization of Ergosterol Peroxide Derivatives as Novel Glutaminase 1 Inhibitors for the Treatment of Triple-Negative Breast Cancer. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) (G.Proof) Targeting some THTT derivatives as scaffold for dopamine to CNS, neuroprotective agents, computation and docking on GSK-3. Retrieved from [Link]

  • PubMed. (2017, April 1). Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents. Retrieved from [Link]

  • PMC. (2022, May 10). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. Retrieved from [Link]

  • North Campus, University of Kashmir. (2023, August 15). Current Pharmaceutical Biotechnology. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3'-Carboethoxy-3,3-dimethylbutyrophenone Synthesis

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists scaling the synthesis of 3'-Carboethoxy-3,3-dimethylbutyrophenone (Ethyl 3-(3,3-dimethylbutanoyl)benzoate, CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and process chemists scaling the synthesis of 3'-Carboethoxy-3,3-dimethylbutyrophenone (Ethyl 3-(3,3-dimethylbutanoyl)benzoate, CAS: 898764-29-9).

Due to the deactivated nature of the ethyl benzoate ring, traditional Friedel-Crafts acylation often yields poor regioselectivity and sluggish kinetics. The most robust, field-proven synthetic route utilizes a halogen-metal exchange via a Turbo-Grignard reagent (iPrMgCl·LiCl) , followed by chemoselective acylation[1]. However, managing the high reactivity of functionalized organomagnesium intermediates requires strict kinetic control to prevent byproduct divergence.

Reaction Pathway & Mechanistic Divergence

The following workflow illustrates the critical junction points where the desired acylation pathway can diverge into common byproducts if reaction parameters are not strictly controlled.

SynthesisPathway SM Ethyl 3-bromobenzoate + iPrMgCl·LiCl Grignard Intermediate: 3-(Ethoxycarbonyl)phenylmagnesium chloride·LiCl SM->Grignard Halogen-Metal Exchange (-15°C) Acylation Acylation: + 3,3-dimethylbutyryl chloride (CuCN·2LiCl cat.) Grignard->Acylation Transmetalation & Addition Byproduct1 Byproduct 1: Ethyl benzoate (Quenching) Grignard->Byproduct1 H2O/H+ or Unreacted iPrMgCl Byproduct2 Byproduct 2: Homocoupling Dimer Grignard->Byproduct2 High Temp/ Localized Conc. Target Target: 3'-Carboethoxy-3,3- dimethylbutyrophenone Acylation->Target Desired Pathway Byproduct3 Byproduct 3: Tertiary Alcohol (Over-addition) Target->Byproduct3 Excess Grignard (No Cu cat.)

Reaction pathway of 3'-Carboethoxy-3,3-dimethylbutyrophenone synthesis and byproduct divergence.

Troubleshooting & FAQ Guide

Q1: Why am I seeing significant amounts of the homocoupling dimer (diethyl biphenyl-3,3'-dicarboxylate)? Causality: Homocoupling (a Wurtz-type coupling) occurs when the newly formed Grignard intermediate reacts with the unreacted starting material (ethyl 3-bromobenzoate). This side reaction is highly temperature-dependent and is exacerbated by poor mixing, which creates localized high concentrations of the organomagnesium species. Solution: Maintain the internal reaction temperature strictly below -10 °C during the addition of the Turbo-Grignard reagent. Ensure vigorous stirring and dropwise addition. The intrinsic LiCl in the Knochel Turbo-Grignard reagent breaks up polymeric magnesium aggregates, enhancing the rate of the Br-Mg exchange and minimizing the time the Grignard and aryl bromide coexist[1].

Q2: My LC-MS shows a mass consistent with a tertiary alcohol (+150 Da from the target). How do I prevent over-addition? Causality: The target ketone (3'-Carboethoxy-3,3-dimethylbutyrophenone) is highly electrophilic. If the organomagnesium reagent is too reactive, a second equivalent will perform a nucleophilic addition into the newly formed ketone, generating a tertiary alcohol byproduct. Solution: You must modulate the nucleophilicity of the Grignard reagent. Transmetalate the intermediate to a less reactive organocuprate using catalytic CuCN·2LiCl prior to adding the acid chloride[2]. Alternatively, convert 3,3-dimethylbutyryl chloride to a Weinreb amide (N-methoxy-N-methyl-3,3-dimethylbutanamide) before the reaction. The Weinreb amide forms a stable tetrahedral intermediate that only collapses to the ketone upon aqueous workup, completely preventing over-addition[3][4].

Q3: I am recovering mostly ethyl benzoate (des-bromo reduction product). What went wrong? Causality: Ethyl benzoate forms when the 3-(ethoxycarbonyl)phenylmagnesium intermediate is protonated. This is caused either by adventitious moisture in the THF/reactor or by quenching the reaction while unreacted iPrMgCl is still present (which can act as a hydride source or abstract protons during workup). Solution: Rigorously flame-dry all glassware under vacuum and use anhydrous THF. Titrate the iPrMgCl·LiCl solution against iodine/LiCl prior to use to ensure accurate stoichiometry (strictly 1.05 equivalents).

Q4: The ester group is hydrolyzing to 3-(3,3-dimethylbutanoyl)benzoic acid during workup. How can I prevent this? Causality: The ethyl ester is sensitive to both strongly acidic and basic aqueous conditions. Quenching the reaction with concentrated HCl (to dissolve magnesium salts) or NaOH will cause rapid saponification of the carboethoxy group. Solution: Quench the reaction strictly with a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This provides a mildly acidic buffer (pH ~5.5) that safely destroys unreacted organometallics without hydrolyzing the ester.

Quantitative Byproduct Analysis

Use the following analytical parameters to identify and quantify reaction divergence during LC-MS monitoring.

Byproduct IdentityStructural Descriptionm/z (ESI+)Relative Retention Time (RRT)*Primary CauseMitigation Strategy
Des-bromo Ethyl benzoate151.07 [M+H]⁺~0.6Moisture / ProtonationRigorous anhydrous conditions; accurate titration
Homodimer Diethyl biphenyl-3,3'-dicarboxylate299.12 [M+H]⁺~1.4Wurtz-type couplingT < -10 °C, vigorous stirring
Over-addition Tertiary alcohol derivative399.25 [M+H]⁺~1.2Excess Grignard / High reactivityUse CuCN·2LiCl or Weinreb amide
Hydrolysis 3-(3,3-dimethylbutanoyl)benzoic acid221.11 [M+H]⁺~0.4Harsh workup conditionsQuench with sat. aq. NH₄Cl

*Note: Target molecule 3'-Carboethoxy-3,3-dimethylbutyrophenone exact mass is 248.14, [M+H]⁺ 249.15. RRT is normalized to 1.0 for the target.

Standardized Experimental Protocol: Chemoselective Acylation via Turbo-Grignard

This protocol is engineered as a self-validating system. Do not proceed to Step 3 until the validation in Step 1 is confirmed.

Step 1: Preparation of the Arylmagnesium Intermediate

  • Flame-dry a Schlenk flask under argon. Add ethyl 3-bromobenzoate (1.0 equiv, 10.0 mmol) and anhydrous THF (20 mL) to achieve a 0.5 M solution.

  • Cool the solution to -15 °C using a dry ice/ethylene glycol bath.

  • Add iPrMgCl·LiCl (1.3 M in THF, 1.05 equiv, 10.5 mmol) dropwise over 30 minutes via a syringe pump to prevent localized heating. Stir for 1 hour at -15 °C.

  • Self-Validation Step: Withdraw a 0.1 mL aliquot, quench in 1 mL sat. NH₄Cl, extract with 1 mL ethyl acetate, and analyze by GC-MS. Proceed only if >98% conversion of the starting material to the Grignard intermediate (observed as ethyl benzoate in the GC trace) is achieved.

Step 2: Transmetalation

  • Add a solution of CuCN·2LiCl (1.0 M in THF, 0.1 equiv, 1.0 mmol) dropwise at -15 °C.

  • Stir for 15 minutes to allow the formation of the organocuprate intermediate, which will suppress tertiary alcohol formation.

Step 3: Acylation

  • Add 3,3-dimethylbutyryl chloride (1.1 equiv, 11.0 mmol) dropwise. Maintain the internal temperature strictly below -10 °C during the addition.

  • Allow the reaction to slowly warm to 0 °C over 2 hours.

Step 4: Workup & Isolation

  • Cool the mixture back to -10 °C and quench carefully by adding saturated aqueous NH₄Cl (20 mL) dropwise.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure 3'-Carboethoxy-3,3-dimethylbutyrophenone.

Sources

Optimization

Technical Support Center: Optimizing Purity of 3'-Carboethoxy-3,3-dimethylbutyrophenone

Welcome to the technical support and troubleshooting center for the synthesis and purification of 3'-Carboethoxy-3,3-dimethylbutyrophenone (CAS: 898764-29-9)[1]. As a critical intermediate in pharmaceutical development,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the synthesis and purification of 3'-Carboethoxy-3,3-dimethylbutyrophenone (CAS: 898764-29-9)[1]. As a critical intermediate in pharmaceutical development, achieving high purity of this compound is essential to prevent downstream catalytic poisoning and off-target biological effects.

This guide is designed for researchers and process chemists. It deconstructs the mechanistic pitfalls of its synthesis—typically a Friedel-Crafts acylation of ethyl benzoate with 3,3-dimethylbutyryl chloride[2],[3]—and provides field-proven, self-validating protocols to isolate the target molecule from structurally similar impurities.

Mechanistic Workflow & Impurity Profiling

To effectively troubleshoot, we must first map the causal relationships between the reaction conditions and the generation of impurities. The diagram below illustrates the primary synthetic pathway and the divergent routes that lead to the most common contaminants.

Workflow EB Ethyl Benzoate (Starting Material) FC Friedel-Crafts Acylation (Intermediate Complex) EB->FC DBC 3,3-Dimethylbutyryl Chloride (Acylating Agent) DBC->FC ALC AlCl3 Catalyst (Lewis Acid) ALC->FC Catalyzes TARGET 3'-Carboethoxy-3,3-dimethylbutyrophenone (Target Product) FC->TARGET Major Pathway (Meta-directing) IMP2 Ortho/Para Regioisomers (Byproducts) FC->IMP2 Minor Pathway (Steric/Electronic leak) IMP1 3-(3,3-dimethylbutanoyl)benzoic acid (Hydrolysis Impurity) TARGET->IMP1 Harsh Aqueous Quench (Ester Hydrolysis)

Synthetic pathway and impurity generation for 3'-Carboethoxy-3,3-dimethylbutyrophenone.

Troubleshooting Guides & FAQs

Q1: Why is there a significant amount of 3-(3,3-dimethylbutanoyl)benzoic acid in my crude product? Causality: This is a classic case of ester hydrolysis. The Friedel-Crafts acylation requires a strong Lewis acid, typically Aluminum Chloride ( AlCl3​ ), to generate the reactive acylium ion[3]. Quenching this reaction with water is highly exothermic. If the internal temperature is not strictly controlled, the localized heat spike, combined with the highly acidic environment generated by the hydrolysis of AlCl3​ into HCl , drives the acid-catalyzed hydrolysis of the ethyl ester group on your target molecule[4]. Solution: You must decouple the destruction of the Lewis acid from the thermal degradation of the ester. Use an inverse quench method (adding the reaction mixture to cold acid, rather than adding water to the reaction) and maintain the temperature strictly below 10°C.

Q2: How do I separate unreacted ethyl benzoate and ortho/para regioisomers from the target meta-substituted product? Causality: The ester group on ethyl benzoate is an electron-withdrawing, meta-directing group[5]. However, Friedel-Crafts reactions can suffer from "electronic leakage," resulting in trace amounts of ortho and para isomers. Because these regioisomers and the unreacted ethyl benzoate are neutral organic molecules, standard acid/base liquid-liquid extraction will not separate them from your target product. Solution: Rely on physical rather than chemical separation. High-vacuum fractional distillation is the gold standard here[6]. Ethyl benzoate has a significantly lower boiling point than the bulky, acylated target product, allowing it to be stripped off as a forecut.

Q3: What causes the persistent yellow/brown coloration in the crude oil, and how is it removed? Causality: Persistent coloration in aromatic ketones synthesized via Friedel-Crafts is almost always due to trapped aluminum-organic complexes or polymerized degradation products from the highly reactive 3,3-dimethylbutyryl chloride[2]. Solution: Implement a mechanical filtration step through a short pad of Celite prior to distillation, combined with a saturated brine wash to break any stubborn emulsions holding trace metal salts.

Quantitative Data: Impurity Profile & Removal Efficiency

The following table summarizes the expected impurity profile of the crude mixture and the analytical benchmarks required to validate your purification strategy.

ImpurityOrigin / CausalityDetection MethodRemoval StrategyTarget Post-Purification Level
3-(3,3-dimethylbutanoyl)benzoic acid Ester hydrolysis during AlCl3​ quenchHPLC (UV 254 nm)Mild alkaline wash (Saturated NaHCO3​ )< 0.1%
Ortho/Para Regioisomers Minor Friedel-Crafts pathwaysGC-FID / 1H -NMRHigh-Vacuum Fractional Distillation< 0.5%
Ethyl Benzoate Unreacted starting materialGC-FIDVacuum Distillation (Forecut)< 0.1%
Aluminum Salts Residual Lewis acid catalystICP-MS / Visual (Yellow tint)Celite filtration & Brine wash< 10 ppm

Experimental Protocol: Optimized Quench and Purification Workflow

To ensure scientific integrity, the following methodology incorporates self-validating checkpoints. Do not proceed to the next phase unless the checkpoint criteria are met.

Phase 1: Controlled Aqueous Quench
  • Preparation: Prepare a receiving flask containing a vigorously stirred solution of 1M HCl and crushed ice. The volume of the quench solution should be at least three times the volume of the reaction mixture.

  • Inverse Quench: Cool the Friedel-Crafts reaction vessel to 0°C. Slowly transfer the reaction mixture into the ice-acid receiving flask via an addition funnel.

  • Thermal Control: Monitor the internal temperature of the receiving flask. Adjust the addition rate to ensure the temperature never exceeds 10°C. Causality: The dilute acid prevents the precipitation of insoluble aluminum hydroxide gels, while the low temperature halts ester hydrolysis.

Phase 2: Liquid-Liquid Extraction & Neutralization
  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Isolate the lower organic layer (assuming a halogenated solvent like dichloromethane is used). Extract the remaining aqueous layer twice with fresh solvent.

  • Alkaline Wash: Combine the organic layers and wash with equal volumes of saturated aqueous NaHCO3​ . Vent the separatory funnel frequently to release CO2​ gas.

  • Self-Validation Checkpoint: Test the pH of the aqueous phase after the wash. It must read between 7.5 and 8.0. If it is acidic, repeat the NaHCO3​ wash. Why? A stable basic pH confirms the complete neutralization of HCl and guarantees that all carboxylic acid impurities have been deprotonated and partitioned into the aqueous waste.

  • Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove dissolved water and disrupt micro-emulsions.

Phase 3: Drying and Fractional Distillation
  • Drying & Filtration: Dry the organic layer over anhydrous Na2​SO4​ . Filter the dried solution through a 2-inch pad of Celite in a sintered glass funnel to capture colloidal aluminum complexes.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator until a crude oil is obtained.

  • Fractional Distillation: Transfer the crude oil to a short-path distillation apparatus connected to a high-vacuum pump (< 1 Torr)[6].

    • Forecut: Slowly increase the heat to strip off unreacted ethyl benzoate.

    • Main Fraction: Collect the pure 3'-Carboethoxy-3,3-dimethylbutyrophenone at its specific boiling plateau. Leave any dark, polymerized residue in the distillation pot.

References

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, Sixth Edition. ResearchGate. URL: [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. URL: [Link]

  • Vogel's Textbook of Practical Organic Chemistry 5th ed. Internet Archive. URL: [Link]

  • Acid Halide Chemistry. Chemistry LibreTexts. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3'-Carboethoxy-3,3-dimethylbutyrophenone

An in-depth technical guide by a Senior Application Scientist. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3'-Carboethoxy-3,3-dimethylbutyrophenone.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3'-Carboethoxy-3,3-dimethylbutyrophenone. As a specialized benzophenone derivative, its synthesis via Friedel-Crafts acylation presents unique challenges primarily due to the electronic nature of the starting material, ethyl benzoate. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and a validated experimental protocol to navigate these challenges effectively.

Reaction Overview & Core Challenge

The synthesis of 3'-Carboethoxy-3,3-dimethylbutyrophenone is achieved through the Friedel-Crafts acylation of ethyl benzoate with pivaloyl chloride, using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2][3]

Reaction Scheme: Ethyl Benzoate + Pivaloyl Chloride --(AlCl₃)--> 3'-Carboethoxy-3,3-dimethylbutyrophenone

The central challenge in this synthesis is the deactivation of the aromatic ring. The carboethoxy (-COOEt) group on ethyl benzoate is electron-withdrawing, which significantly reduces the nucleophilicity of the benzene ring, making it less reactive towards electrophilic aromatic substitution.[4][5] Overcoming this deactivation barrier is the key to achieving a successful reaction and a high yield.

Reaction Mechanism: The "Why" Behind the Process

Understanding the mechanism is critical for effective troubleshooting. The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution pathway.[1][6]

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) abstracts the chloride from pivaloyl chloride to form a highly electrophilic and resonance-stabilized acylium ion.[5][7] This is the key electrophile in the reaction.

  • Electrophilic Attack: The π-electron system of the ethyl benzoate ring acts as a nucleophile, attacking the acylium ion. Because the carboethoxy group is a meta-director, this attack preferentially occurs at the meta (3') position. This step temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate (the sigma complex).

  • Re-aromatization: A weak base, typically AlCl₄⁻, removes the proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[2]

  • Catalyst Complexation: The carbonyl oxygen of the newly formed ketone product is a Lewis base and forms a stable complex with the AlCl₃ catalyst. This complexation is irreversible under reaction conditions and necessitates the use of stoichiometric or greater amounts of the catalyst.[2][4] This complex is later hydrolyzed during the aqueous workup to yield the final product.

Reaction_Mechanism Figure 1: Friedel-Crafts Acylation Mechanism cluster_step2 Step 2 & 3: Substitution cluster_step3 Step 4: Product Isolation PivaloylCl Pivaloyl Chloride AcyliumIon Acylium Ion (Electrophile) PivaloylCl->AcyliumIon + AlCl₃ AlCl3_1 AlCl₃ (Catalyst) AlCl3_1->AcyliumIon SigmaComplex Sigma Complex (Resonance Stabilized) AcyliumIon->SigmaComplex EthylBenzoate Ethyl Benzoate (Deactivated Ring) EthylBenzoate->SigmaComplex Electrophilic Attack (meta-directing) ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex Deprotonation (Re-aromatization) FinalProduct 3'-Carboethoxy-3,3-dimethylbutyrophenone ProductComplex->FinalProduct Hydrolysis HCl HCl AlCl3_2 AlCl₃ (Regenerated) Workup Aqueous Workup (H₃O⁺) Workup->FinalProduct

Caption: Figure 1: Friedel-Crafts Acylation Mechanism.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction has a very low yield or is not working at all. What are the most likely causes?

A1: This is the most frequent problem and usually stems from one of three areas: catalyst, conditions, or reagents.

  • Catalyst Inactivity: Aluminum chloride is extremely hygroscopic. Any moisture in the solvent, glassware, or reagents will react with and deactivate the catalyst.[4][5] Ensure all glassware is flame-dried or oven-dried immediately before use, and use a high-purity, anhydrous grade of all solvents and reagents.

  • Insufficient Catalyst: As shown in the mechanism, the ketone product forms a stable complex with AlCl₃.[2][4] This means that for every mole of product formed, one mole of catalyst is consumed. Therefore, a stoichiometric amount (at least 1.1 to 1.3 equivalents relative to the limiting reagent) is required to drive the reaction to completion. For deactivated substrates like ethyl benzoate, using a slight excess can be beneficial.

  • Substrate Deactivation: The carboethoxy group strongly deactivates the ring, making the reaction inherently sluggish.[4] Higher temperatures or longer reaction times may be necessary compared to reactions with activated rings. However, excessive heat can lead to side reactions. Careful temperature optimization is key.

  • Reagent Quality: Ensure the pivaloyl chloride has not hydrolyzed to pivalic acid. Use freshly opened or distilled reagents whenever possible.

Troubleshooting_Yield Figure 2: Troubleshooting Low Yield Start Low or No Product Yield Check_Moisture Are anhydrous conditions rigorously maintained? Start->Check_Moisture Check_Catalyst Is catalyst stoichiometry >1.1 equivalents? Check_Moisture->Check_Catalyst Yes Action_Dry ACTION: Flame-dry glassware. Use anhydrous solvents. Check_Moisture->Action_Dry No Check_Temp Has temperature been optimized? Check_Catalyst->Check_Temp Yes Action_Catalyst ACTION: Increase AlCl₃ to 1.2-1.5 eq. Add catalyst portion-wise. Check_Catalyst->Action_Catalyst No Check_Reagents Are reagents pure and fresh? Check_Temp->Check_Reagents Yes Action_Temp ACTION: Increase temperature incrementally (e.g., from 0°C to RT, then 40°C). Monitor by TLC. Check_Temp->Action_Temp No Action_Reagents ACTION: Distill reagents. Use freshly opened bottles. Check_Reagents->Action_Reagents No Success Yield Improved Check_Reagents->Success Yes Action_Dry->Check_Catalyst Action_Catalyst->Check_Temp Action_Temp->Check_Reagents Action_Reagents->Success

Caption: Figure 2: Troubleshooting Low Yield.

Q2: I am observing significant amounts of unreacted ethyl benzoate. How can I improve conversion?

A2: This is directly related to the deactivation of the aromatic ring.

  • Increase Temperature: For deactivated substrates, the reaction often requires more thermal energy. Start the reaction at 0 °C for controlled addition, then allow it to warm to room temperature and stir for several hours. If conversion is still low (as monitored by TLC or GC-MS), gentle heating (e.g., to 40-50 °C) may be required.

  • Solvent Choice: While dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard, for highly deactivated systems, a solvent with a higher boiling point like nitrobenzene can be used, as it can be run at higher temperatures. However, nitrobenzene is toxic and can be difficult to remove, so it should be used with caution.

  • Increase Reaction Time: These reactions can be slow. Monitor the reaction over an extended period (8-24 hours) to ensure it has reached completion.

Q3: My purification by column chromatography is difficult, with poor separation. What can I do?

A3: The product, 3'-Carboethoxy-3,3-dimethylbutyrophenone, is a moderately polar ketone.

  • Solvent System Optimization: A common eluent system is a gradient of ethyl acetate in hexanes.[8][9] If separation from a close-running impurity is difficult, try a different solvent system. For example, using a system of dichloromethane/methanol or toluene/acetone can alter the selectivity of the separation.

  • Recrystallization: If the purified fractions solidify, a final purification by recrystallization can significantly improve purity.[10] Test various solvents like ethanol, methanol, or mixed solvent systems like ethyl acetate/hexanes.

  • Aqueous Workup: Ensure the workup was thorough. An acidic wash (e.g., 1M HCl) is crucial to break up the aluminum-ketone complex.[4] A subsequent wash with saturated sodium bicarbonate will remove any acidic impurities.

Q4: Are there any common side reactions I should be aware of?

A4: Friedel-Crafts acylation is generally a "clean" reaction with fewer side products than its alkylation counterpart.

  • Polyacylation: This is highly unlikely. The product contains two strong deactivating groups (the ketone and the ester), making it significantly less reactive than the starting material, ethyl benzoate.[2][7]

  • Rearrangement: The acylium ion is resonance-stabilized and not prone to the carbocation rearrangements that plague Friedel-Crafts alkylations.[2][7] The pivaloyl group is stable under these conditions.

Validated Experimental Protocol

This protocol is a robust starting point. Researchers should monitor their reactions and optimize as needed based on their specific setup and reagent quality.

Materials:

  • Ethyl Benzoate (Anhydrous)

  • Pivaloyl Chloride (Freshly distilled or from a new bottle)

  • Aluminum Chloride (Anhydrous, >99%)

  • Dichloromethane (DCM, Anhydrous)

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane followed by aluminum chloride (1.3 equivalents). Stir to form a suspension.

  • Acylating Agent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add pivaloyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Substrate Addition: Dissolve ethyl benzoate (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the ethyl benzoate solution dropwise to the reaction mixture at 0 °C over 30-45 minutes. A color change (often to yellow or orange) is typically observed.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. Then, remove the ice bath and allow the mixture to warm to room temperature. Stir for 8-16 hours, monitoring the progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Workup: Once the reaction is complete, cool the flask back to 0 °C and very carefully pour the reaction mixture onto a stirred slurry of crushed ice containing concentrated HCl. This step is highly exothermic and should be performed slowly in a fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3'-Carboethoxy-3,3-dimethylbutyrophenone.

Data Summary & Characterization

The following table provides a hypothetical summary of results under varying conditions to illustrate the impact of key parameters. Actual results may vary.

Entry Catalyst (eq.) Temperature (°C) Time (h) Conversion (%) Isolated Yield (%) Notes
11.0RT12~30%<25%Stoichiometric catalyst is insufficient due to product complexation.
21.30 → RT12>90%75-85%Optimized. Sufficient catalyst and controlled temperature give good yield.
31.3406>95%70-80%Heating can reduce reaction time but may generate more baseline impurities on TLC.
41.30 → RT (wet solvent)12<10%<5%Demonstrates the critical importance of anhydrous conditions.

Expected Characterization Data:

  • Appearance: Colorless oil or white solid.

  • ¹H NMR: Expect signals for the t-butyl group (~1.3 ppm, s, 9H), the ethyl ester group (triplet and quartet), and aromatic protons in the meta-substituted pattern.

  • ¹³C NMR: Expect signals for the ketone carbonyl (~200 ppm), ester carbonyl (~165 ppm), t-butyl carbons, and aromatic carbons.

  • IR (cm⁻¹): Strong absorbances for the ketone C=O (~1690 cm⁻¹) and ester C=O (~1720 cm⁻¹).

  • Mass Spec (EI): Molecular ion peak (M⁺) and characteristic fragmentation patterns (e.g., loss of the t-butyl group).

References

  • Leah4sci. (2017, July 6). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. [Link]

  • ACS Publications. (2025, October 18). Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation. Organic Letters. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Tran, P. H., et al. (n.d.). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. ResearchGate. [Link]

  • SATHEE JEE. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • PMC. (2025, December 10). Benzophenone Oxime Tosylate as the Photoacid Generator for the Friedel–Crafts Arylation of Aldehydes With Indoles. [Link]

  • RSC Publishing. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • PMC. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Google Patents. (n.d.). US6605743B1 - Continuous process for the preparation of pivaloyl chloride and of aroyl....
  • Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • ResearchGate. (2018, September 11). Theoretical study on the reaction mechanism of (CH 3 ) 3 CO . radical with NO. [Link]

  • Teledyne Labs. (2012, November 9). Purification Strategies for Flavones and Related Compounds. [Link]

  • MDPI. (2025, April 19). Mechanochemical Sequential Deoxygenative Cross-Coupling Reactions of Phenols Under Ruthenium-Nickel Catalysis. [Link]

  • lidsen. (2022, October 26). Catalysis Research Short Hydroacylation-Based Synthesis of Four Aryl-3- hydroxypropanones, Predictable Biomass-Derived C9 Platfo. [Link]

  • PubMed. (2013, February 15). Preparative isolation and purification of three stilbene glycosides from the tibetan medicinal plant Rheum tanguticum maxim. Ex Balf. by high-speed counter-current chromatography. [Link]

  • Journal of Chinese Pharmaceutical Sciences. (2019, April 30). Improved synthesis of key intermediate of grayanotoxin III. [Link]

  • ACS Publications. (n.d.). Total Synthesis of Brevetoxin B. 3. Final Strategy and Completion. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration. [Link]

  • University of California, Riverside. (n.d.). APPENDIX A. MECHANISM LISTING AND TABULATIONS. [Link]

  • Copernicus ACP. (2025, June 3). Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications. [Link]

  • Google Patents. (n.d.). CN101671245A - Process for preparing 3-methoxypropiophenone.
  • Google Patents. (n.d.).
  • Copernicus ACP. (2025, June 3). Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric. [Link]

  • Organic Syntheses. (n.d.). 2,5-dimethylmandelic acid - Organic Syntheses Procedure. [Link]

Sources

Optimization

Catalyst selection for 3'-Carboethoxy-3,3-dimethylbutyrophenone synthesis

Technical Support Center: Advanced Catalyst Selection for 3'-Carboethoxy-3,3-dimethylbutyrophenone Synthesis Overview Synthesizing 3'-Carboethoxy-3,3-dimethylbutyrophenone (CAS 898764-29-9)[1] presents a unique chemosele...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Catalyst Selection for 3'-Carboethoxy-3,3-dimethylbutyrophenone Synthesis

Overview

Synthesizing 3'-Carboethoxy-3,3-dimethylbutyrophenone (CAS 898764-29-9)[1] presents a unique chemoselectivity challenge in drug development and fine chemical synthesis. The target molecule requires coupling a bulky, neopentyl-like acyl group (3,3-dimethylbutyryl) to an electron-deficient aromatic ring (ethyl benzoate). As a Senior Application Scientist, I frequently see researchers experience low yields or complex impurity profiles when applying traditional synthetic routes. This guide provides a self-validating, transition-metal-catalyzed organozinc workflow to ensure high yields, preserve ester functionality, and prevent structural rearrangements.

Frequently Asked Questions (FAQs): Mechanistic Troubleshooting

Q: Why does traditional Friedel-Crafts acylation fail for this synthesis? A: Two critical failure modes occur under standard Lewis acid catalysis (e.g., AlCl3 or TiCl4). First, the ethyl ester strongly deactivates the benzene ring, making electrophilic aromatic substitution exceedingly slow and requiring harsh conditions[2]. Second, the 3,3-dimethylbutyryl chloride electrophile is highly prone to structural rearrangement[3]. Under harsh Lewis acidic conditions, the intermediate acylium ion can undergo decarbonylation or a methyl shift to form a stable tertiary carbocation. This leads to undesired tert-butyl alkylated byproducts instead of the target ketone.

Q: Why use an organozinc reagent instead of a Grignard (organomagnesium) or organolithium reagent? A: Grignard and organolithium reagents are too nucleophilic; they will rapidly attack the ethyl ester group on the starting material (ethyl 3-bromobenzoate), leading to self-condensation or tertiary alcohol formation. Organozinc reagents (ArZnBr) possess highly covalent carbon-zinc bonds, rendering them perfectly chemoselective. They tolerate the ester group entirely while remaining reactive enough to couple with acid chlorides when a transition metal catalyst is introduced[4].

Q: Which catalyst system is superior for the cross-coupling: Copper(I) or Palladium(0)? A: Copper(I) (specifically CuCN·2LiCl) is vastly superior for this specific transformation. While Pd(PPh3)4 can catalyze Negishi-type acylations, the extreme steric bulk of the 3,3-dimethylbutyryl group slows down the reductive elimination step from the Pd(II) center. This delay allows the acyl-palladium intermediate to undergo competitive decarbonylation. Conversely, transmetalation of the organozinc to a soluble Copper(I) salt forms a highly reactive organocopper species [ArCu(CN)ZnBr] that directly attacks the acid chloride without the risk of decarbonylation[5].

Catalyst System Comparison Data

To guide your experimental design, the following table summarizes the quantitative and qualitative performance metrics of the three primary catalytic strategies.

Catalyst SystemActive IntermediateChemoselectivityRisk of Decarbonylation / RearrangementRelative YieldCost & Scalability
CuCN·2LiCl (20 mol%) Organocopper [ArCu(CN)ZnBr]Excellent (Ester preserved)Very Low >85% Low cost, highly scalable
Pd(PPh3)4 (5 mol%) Acyl-Pd(II)-ArGoodModerate (Due to steric bulk)50-60%High cost, trace metal issues
AlCl3 (Stoichiometric) Acylium IonPoor (Ester deactivated)High (tert-butyl shift)<10%Low cost, poor impurity profile

Troubleshooting Guide: Common Experimental Failures

  • Issue: Incomplete consumption of ethyl 3-bromobenzoate.

    • Causality: Zinc dust rapidly forms an unreactive ZnO passivation layer.

    • Solution: You must chemically activate the zinc. Use the Knochel activation protocol: add 5 mol% 1,2-dibromoethane to etch the surface via ethylene gas evolution, followed by 1 mol% Trimethylsilyl chloride (TMSCl) to scavenge residual oxides and moisture[6]. Alternatively, use highly reactive Rieke Zinc (Zn*), prepared by reducing ZnCl2 with lithium naphthalenide[7].

  • Issue: High levels of homocoupling (diethyl biphenyl-3,3'-dicarboxylate).

    • Causality: Oxygen ingress promotes oxidative homocoupling of the organozinc reagent.

    • Solution: Ensure strict Schlenk techniques. Degas the THF solvent via three freeze-pump-thaw cycles prior to zinc insertion.

  • Issue: Reaction stalls after acid chloride addition.

    • Causality: Insoluble CuCN was used.

    • Solution: CuCN must be complexed with 2 equivalents of anhydrous LiCl to form the soluble, highly active CuCN·2LiCl complex[8].

Experimental Protocols: Self-Validating Methodology

This protocol utilizes Knochel's LiCl-mediated zinc insertion followed by copper-catalyzed acylation to ensure maximum yield and chemoselectivity.

Step 1: Preparation of the Organozinc Reagent (Ethyl 3-(bromozincio)benzoate)

  • Drying: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Zn dust (1.50 equiv) and anhydrous LiCl (1.50 equiv). Heat the flask to 150 °C under high vacuum (0.1 mbar) for 2 hours, then backfill with Argon[6].

  • Activation: Suspend the mixture in anhydrous THF (0.5 M). Add 1,2-dibromoethane (5 mol%) and heat to boiling with a heat gun until bubbling ceases. Cool to room temperature, add TMSCl (1 mol%), and stir for 15 minutes.

  • Insertion: Add ethyl 3-bromobenzoate (1.00 equiv) dropwise. Stir at 25 °C for 12 hours.

  • Validation Check: Quench a 0.1 mL aliquot with saturated aqueous NH4Cl, extract with EtOAc, and analyze via GC/MS. You should observe ethyl benzoate (from the protonated organozinc), confirming complete insertion and active reagent formation.

Step 2: Copper-Catalyzed Acylation

  • Transmetalation: Cool the validated organozinc solution to -20 °C. Add a 1.0 M solution of CuCN·2LiCl in THF (0.20 equiv)[8]. Stir for 15 minutes to allow the formation of the organocopper intermediate.

  • Acylation: Add 3,3-dimethylbutyryl chloride (1.10 equiv) dropwise. The bulky neopentyl structure of the acid chloride requires careful temperature control to prevent localized exotherms.

  • Completion: Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction with a 4:1 mixture of saturated aqueous NH4Cl and 25% aqueous NH3 (the ammonia complexes the copper, pulling it into the aqueous layer as a deep blue solution). Extract with EtOAc, dry over MgSO4, and concentrate. Purify via silica gel chromatography to yield pure 3'-Carboethoxy-3,3-dimethylbutyrophenone.

Reaction Pathway Visualization

G SM1 Ethyl 3-bromobenzoate ArZn ArZnBr Intermediate [Ethyl 3-(bromozincio)benzoate] SM1->ArZn Oxidative Addition Zn Zn(0) dust + LiCl (Activation: TMSCl, C2H4Br2) Zn->ArZn ArCu Organocopper Species [Ar-Cu(CN)ZnBr] ArZn->ArCu Transmetalation SM2 3,3-Dimethylbutyryl Chloride SM2->ArCu CuCat CuCN·2LiCl (20 mol%) Transmetalation CuCat->ArCu Prod 3'-Carboethoxy-3,3-dimethylbutyrophenone ArCu->Prod Acylation

Catalytic workflow for the synthesis of 3'-Carboethoxy-3,3-dimethylbutyrophenone via organocopper.

References

  • 3'-CARBOETHOXY-3,3-DIMETHYLBUTYROPHENONE | 898764-29-9 , ChemicalBook. 1

  • Synthesis of Functionalized Organozinc Compounds , Scribd. 4

  • Copper-Catalyzed Coupling of Acyl Chlorides with gem-Difluorinated Organozinc Reagents via Acyl Dithiocarbamates , ACS Publications. 5

  • Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design , PMC. 6

  • New Preparations and Reactions of Organometallic Reagents of Mg, Zn, Li, Al and B , LMU München. 8

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides , ResearchGate. 7

  • Butyryl Chloride | High Purity Acylating Reagent , Benchchem.3

  • Substitution Reactions of Benzene and Other Aromatic Compounds , MSU Chemistry.2

Sources

Troubleshooting

Solvent effects on 3'-Carboethoxy-3,3-dimethylbutyrophenone reaction outcome

Welcome to the technical support guide for 3'-Carboethoxy-3,3-dimethylbutyrophenone. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3'-Carboethoxy-3,3-dimethylbutyrophenone. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. The intramolecular cyclization of this molecule is a powerful method for creating a substituted cyclohexanone core, but the reaction outcome is exquisitely sensitive to solvent conditions. This guide provides in-depth, field-proven insights into navigating these challenges, structured in a practical question-and-answer format to address the specific issues you may encounter during your experiments.

Section 1: The Core Reaction - Understanding the Intramolecular Cyclization

Before troubleshooting, it is critical to understand the intended chemical transformation. The structure of 3'-Carboethoxy-3,3-dimethylbutyrophenone is uniquely designed for a specific type of intramolecular reaction.

Q: What is the primary expected reaction for 3'-Carboethoxy-3,3-dimethylbutyrophenone when treated with a base?

A: The primary and most synthetically valuable reaction is an intramolecular cyclization analogous to a Dieckmann Condensation.[1][2][3] In this process, a base is used to deprotonate the α-carbon of the ketone, generating an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl of the carboethoxy group on the aromatic ring. The subsequent loss of an ethoxide leaving group forms a new six-membered ring, yielding 4-carbethoxy-4-phenyl-2,2-dimethylcyclohexanone .

The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base removes a proton from the carbon alpha to the ketone carbonyl.

  • Intramolecular Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the ester group.

  • Tetrahedral Intermediate Formation: A cyclic tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, eliminating an ethoxide ion (⁻OEt) to reform a carbonyl, yielding the final β-keto ester product.[3][4]

This final product is highly stabilized because the proton between the two carbonyl groups is very acidic and is readily deprotonated by the ethoxide generated in the final step, driving the reaction equilibrium forward.[1]

G cluster_mech Mechanism: Intramolecular Cyclization start Starting Material (3'-Carboethoxy-3,3-dimethylbutyrophenone) enolate Enolate Intermediate start->enolate + Base - H-Base⁺ tetrahedral Cyclic Tetrahedral Intermediate enolate->tetrahedral Intramolecular Attack product Final Product (β-Keto Ester) tetrahedral->product - ⁻OEt base Base (e.g., NaH) base->start h_base H-Base⁺ etoxide ⁻OEt

Caption: Key steps of the intramolecular cyclization pathway.

Section 2: Troubleshooting Guide - Common Issues and Solvent-Driven Solutions

This section addresses the most common experimental failures and links them directly to the choice of solvent.

Problem 1: Low or No Yield of the Cyclized Product

Q: My reaction is stalled, and I am recovering only the starting material. I'm using sodium ethoxide in ethanol, which works for other condensations. What is the issue?

A: This is a classic problem rooted in solvent-nucleophile interactions. While sodium ethoxide in ethanol is the traditional choice for Claisen and Dieckmann condensations, it is often suboptimal for challenging substrates and can be the source of your low yield for two main reasons:

  • Solvation of the Nucleophile: Ethanol is a polar protic solvent .[5][6] Its hydroxyl group (O-H) can form strong hydrogen bonds with the negatively charged enolate intermediate. This "solvation cage" stabilizes the enolate, making it less reactive and less available to perform the necessary intramolecular attack.[7][8] For the reaction to proceed, the enolate must shed this stabilizing solvent shell, which increases the activation energy of the cyclization step.

  • Equilibrium with the Base: Sodium ethoxide exists in equilibrium with ethanol. This reduces the effective basicity compared to a stronger, non-nucleophilic base in an aprotic solvent, potentially leading to incomplete enolate formation.

Solution: Switch to a polar aprotic solvent and a non-nucleophilic base.[9][10]

  • Recommended System: Sodium hydride (NaH) in anhydrous Tetrahydrofuran (THF).

  • Why it Works: THF is a polar aprotic solvent. It can dissolve the starting material and stabilize the sodium cation (Na⁺), but it cannot form hydrogen bonds with the enolate.[5][11] This leaves the enolate "naked" and highly reactive, dramatically lowering the activation energy for the cyclization. NaH is an exceptionally strong, non-reversible base that will deprotonate the ketone completely, driving the reaction forward.

Solvent ClassExample(s)Key PropertyImpact on Cyclization ReactionRecommendation
Polar Protic Ethanol, Methanol, WaterContains acidic H (O-H, N-H). Can H-bond.[6]Negative . Stabilizes and deactivates the enolate nucleophile via H-bonding, slowing the reaction.[7][8]Avoid , unless using a matching alkoxide base and high temperatures are acceptable.
Polar Aprotic THF, DMF, DMSO, AcetonitrileNo acidic H. Cannot H-bond donate.[6]Positive . Solvates the cation (e.g., Na⁺) but not the enolate anion, increasing its reactivity.[7][9][10]Highly Recommended . Use with a strong, non-nucleophilic base like NaH or LHMDS.
Non-Polar Toluene, Hexane, BenzeneLow dielectric constant, no significant dipole.Variable/Negative . May not effectively dissolve the starting material or enolate salt. Can reduce side reactions but often leads to very slow reaction rates.[9]Not Recommended as primary solvent . Can be used as a co-solvent in some cases.
Problem 2: Significant Formation of Side Products

Q: My reaction is consuming the starting material, but I'm getting a complex mixture of products instead of the clean cyclized ketone. How can I improve selectivity?

A: The formation of multiple products indicates that competing reaction pathways are occurring. Solvent choice and reaction conditions play a pivotal role in directing the reaction toward the desired intramolecular pathway over undesired intermolecular ones.

Common Side Reactions and Solutions:

  • Intermolecular Dimerization: If the concentration of the starting material is too high, an enolate from one molecule can react with the ester of another molecule before it has a chance to cyclize. This leads to dimers and polymers. This is a common issue for all but the most favorable ring formations (5- and 6-membered rings).[12]

    • Solution: Employ high-dilution conditions . By slowly adding your substrate to a solution of the base and solvent, you keep the instantaneous concentration of the starting material very low, favoring the intramolecular pathway.

  • Ester Saponification (Hydrolysis): If there is trace water in your solvent or reagents, the base can catalyze the hydrolysis of the carboethoxy group to a carboxylic acid.

    • Solution: Use anhydrous solvents and reagents . Ensure your THF is freshly distilled from a drying agent (e.g., sodium/benzophenone) and that your base (NaH) is handled under an inert atmosphere (Nitrogen or Argon).

G cluster_intra Desired Pathway (Low Concentration) cluster_inter Side Reaction (High Concentration) start Starting Material (Enolate Precursor) enolate Enolate start->enolate + Base intra_product Intramolecular Cyclization (6-membered ring) enolate->intra_product Favored another_sm Another Molecule of Starting Material enolate->another_sm Collides with... inter_product Intermolecular Condensation (Dimer) another_sm->inter_product Reacts to form...

Caption: Intramolecular vs. Intermolecular reaction pathways.

Section 3: Advanced Considerations & FAQs

Q: What is the role of the bulky 3,3-dimethyl (gem-dimethyl) group on the ketone side chain?

A: This structural feature is not merely incidental; it actively promotes the desired cyclization through a phenomenon known as the Thorpe-Ingold effect or gem-dialkyl effect.[13] The presence of two methyl groups on the same carbon atom compresses the normal bond angle of the carbon chain. This steric compression pushes the reactive ends of the molecule—the enolate and the ester—closer together, pre-organizing the molecule for cyclization. This reduces the entropic barrier to forming the transition state, thereby accelerating the rate of the intramolecular reaction relative to competing intermolecular reactions.[13]

Q: Can solvent polarity affect the keto-enol equilibrium of the final product?

A: Yes, significantly. The final product is a β-keto ester, which can exist in equilibrium with its enol tautomer. Polar solvents can stabilize the more polar keto form.[14] However, the ability of a solvent to participate in hydrogen bonding is often a more dominant factor. In many cases, the enol form can be stabilized by intramolecular hydrogen bonding, and its prevalence can be influenced by the solvent environment. For subsequent reactions, controlling this equilibrium can be important, and solvent choice is a primary tool for doing so.

Section 4: Recommended Experimental Protocol

This protocol is optimized for high-yield synthesis of 4-carbethoxy-4-phenyl-2,2-dimethylcyclohexanone by maximizing the rate of intramolecular cyclization while minimizing side reactions.

Objective: To perform the intramolecular cyclization of 3'-Carboethoxy-3,3-dimethylbutyrophenone.

Materials:

  • 3'-Carboethoxy-3,3-dimethylbutyrophenone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF), freshly distilled

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Preparation: Under an inert atmosphere of Argon or Nitrogen, add 1.2 equivalents of NaH (60% dispersion) to a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Washing the Base: Wash the NaH three times with anhydrous diethyl ether or hexane to remove the mineral oil. Carefully decant the solvent each time using a cannula or syringe.

  • Solvent Addition: Add anhydrous THF to the flask to create a 0.5 M solution relative to the base.

  • Substrate Addition (High Dilution): Dissolve 1.0 equivalent of 3'-Carboethoxy-3,3-dimethylbutyrophenone in anhydrous THF. Add this solution to the dropping funnel and add it dropwise to the stirring suspension of NaH in THF over a period of 1-2 hours at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently heat to reflux (approx. 66 °C for THF). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Workup: Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude β-keto ester can be purified by column chromatography on silica gel to yield the final product.

References

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. [Link][15][16]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Publications. [Link][17]

  • The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor. ResearchGate. [Link][18]

  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. [Link][5]

  • Influence of Solvent Polarizability on the Keto-Enol Equilibrium. ResearchGate. [Link][14]

  • Protic solvents – Knowledge and References. Taylor & Francis. [Link][11]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link][6]

  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical. [Link][7]

  • Protic vs Aprotic Solvents. Chemistry LibreTexts. [Link][19]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PubMed. [Link][16]

  • Dieckmann Condensation. Organic Chemistry Portal. [Link][1]

  • Computational Revision of the Mechanism of the Thorpe Reaction. MDPI. [Link][20]

  • Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link][12]

  • Dieckmann condensation. Grokipedia. [Link][2]

  • Dieckmann condensation. Wikipedia. [Link][3]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link][4]

  • Intramolecular Aldol Reactions. Chemistry LibreTexts. [Link][21]

  • Solvent Effects. Chemistry LibreTexts. [Link][8]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Creative Biostructure. [Link][13]

  • Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study. Oriental Journal of Chemistry. [Link][22]

  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Preprints.org. [Link][23]

  • Solvent effects on the intramolecular charge transfer excited state of 3CzClIPN: a broadband transient absorption study. RSC Publishing. [Link][24]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 3'-Carboethoxy-3,3-dimethylbutyrophenone: A Comparative Analytical Guide

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and fine chemical synthesis, 3'-Carboethoxy-3,3-dimethylbutyrophenone (CAS: 898764-29-9; Molecular Formula: C₁₅H₂₀O₃; MW: 248.32 g/mol )[1][2] frequently serves as a critical building block. Its structure features three distinct domains: a meta-substituted phenyl ring, an ethyl ester group (carboethoxy), and a bulky aliphatic ketone chain (3,3-dimethylbutyryl).

Validating this structure requires differentiating it from its ortho- and para-isomers, as well as confirming the integrity of the sterically hindered tert-butyl moiety. This guide provides an objective comparison of analytical modalities—Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR)—and establishes a self-validating protocol compliant with ICH Q2(R2) guidelines[3].

Analytical Modality Comparison

To establish absolute structural certainty, researchers must select analytical techniques based on their specific elucidation power. Below is a comparative analysis of the primary methodologies used for validating this intermediate.

Quantitative Comparison of Analytical Techniques
Analytical TechniquePrimary Structural TargetResolution / SpecificitySensitivity (LOD)Speed of AnalysisLimitations
1D/2D NMR (1H, 13C, HMBC) Atom connectivity, isomer differentiationHigh (Resolves meta-substitution)Moderate (~1-5 mg req.)Medium (1-2 hours)Requires high sample purity; expensive instrumentation.
LC-HRMS (ESI-TOF) Exact mass, fragmentation pathwaysVery High (Mass accuracy < 2 ppm)High (Picogram level)Fast (15 mins)Cannot easily differentiate meta vs. para isomers alone.
FT-IR Spectroscopy Functional groups (C=O differentiation)Moderate (Identifies ester vs. ketone)ModerateVery Fast (5 mins)Lacks atomic connectivity data; qualitative only.

Causality Insight: While LC-HRMS provides the exact molecular formula (confirming C₁₅H₂₀O₃), it cannot definitively prove the ester is at the 3'-position (meta) rather than the 4'-position (para). Therefore, 2D NMR (specifically HMBC) is the causal necessity for absolute structural assignment, as it maps the 3-bond carbon-proton couplings across the aromatic ring.

Orthogonal Validation Workflow

The following workflow demonstrates the logical integration of these techniques.

Workflow Start 3'-Carboethoxy-3,3-dimethylbutyrophenone Sample Prep NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC) Start->NMR HRMS LC-HRMS (Exact Mass & Fragmentation) Start->HRMS FTIR FT-IR Spectroscopy (Carbonyl Differentiation) Start->FTIR DataMerge Orthogonal Data Integration (ICH Q2(R2) Compliance) NMR->DataMerge Connectivity HRMS->DataMerge m/z 249.1485 [M+H]+ FTIR->DataMerge C=O stretches Valid Structure Validated DataMerge->Valid

Figure 1: Orthogonal analytical workflow for structural validation.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the experimental design must include internal checks. The following protocol aligns with USP <761> standards for NMR spectroscopy[4].

Protocol A: 1D and 2D NMR Structural Elucidation

Objective: Confirm the meta-substitution pattern and the intact 3,3-dimethylbutyryl chain.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • System Suitability (Self-Validation): Before analyzing the sample, run a standard sample of ethylbenzene to verify the spectrometer's lineshape (resolution < 0.5 Hz) and 90-degree pulse calibration.

  • 1H NMR Acquisition: Acquire a standard 1H spectrum (minimum 400 MHz, 16 scans).

    • Expected observation: A 9-proton singlet around 1.0 ppm (tert-butyl group), a 2-proton singlet around 2.8 ppm (alpha-methylene), and distinct aromatic signals indicating a 1,3-disubstituted pattern (a singlet-like multiplet for H-2', and two doublets/multiplets for H-4' and H-6').

  • 13C and HSQC Acquisition: Acquire 13C to confirm 15 distinct carbon environments. Use HSQC to map directly attached protons.

  • HMBC Acquisition (Critical Step): Acquire a 2D HMBC spectrum to observe long-range (2J and 3J) carbon-proton couplings.

Mechanistic Logic of HMBC Elucidation

HMBC Core Ketone Carbonyl (C=O) Ring Phenyl Ring Protons (H-2', H-4', H-6') Ring->Core HMBC (3J) Ester Ester Carbonyl (COO) Ring->Ester HMBC (3J from H-2', H-4') Aliphatic Alpha-Methylene (-CH2-) Aliphatic->Core HMBC (2J) Ethyl Ethyl Protons (-CH2CH3) Ethyl->Ester HMBC (3J)

Figure 2: Key HMBC correlations confirming the 3'-carboethoxy and ketone connectivity.

Protocol B: LC-HRMS Exact Mass Confirmation

Objective: Validate the molecular formula and detect trace impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid.

  • System Suitability (Self-Validation): Inject a tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to verify mass accuracy is within < 2 ppm drift.

  • Acquisition: Run via UPLC coupled to an ESI-Q-TOF mass spectrometer in positive ion mode.

  • Data Analysis: Extract the theoretical [M+H]+ ion at m/z 249.1485.

    • Causality Insight: Fragmentation via Collision-Induced Dissociation (CID) will yield a prominent fragment at m/z 177 (loss of the tert-butyl radical and CO, or cleavage of the aliphatic chain), confirming the phenone substructure.

Conclusion

Relying solely on LC-MS for the validation of 3'-Carboethoxy-3,3-dimethylbutyrophenone poses a risk of isomer misidentification. A robust, ICH Q2(R2)-compliant validation strategy mandates the orthogonal use of HRMS for exact mass and 2D NMR (HMBC) for atomic connectivity. By implementing the self-validating protocols outlined above, researchers ensure absolute structural integrity, mitigating downstream risks in drug development.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Europa.eu. Available at:[Link]

Sources

Comparative

Spectroscopic comparison of 3'-Carboethoxy-3,3-dimethylbutyrophenone isomers

As a Senior Application Scientist, differentiating closely related structural isomers requires moving beyond basic analytical matching and understanding the fundamental quantum mechanical and steric forces at play. The i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, differentiating closely related structural isomers requires moving beyond basic analytical matching and understanding the fundamental quantum mechanical and steric forces at play. The isomers of Carboethoxy-3,3-dimethylbutyrophenone —specifically the 2'- (ortho), 3'- (meta), and 4'- (para) variants—serve as critical building blocks in medicinal chemistry and combinatorial library synthesis[1][2][3].

Because these isomers share the exact same molecular weight (248.32 g/mol ) and functional groups, standard chromatographic retention times often overlap. Therefore, a robust, self-validating spectroscopic approach is required to definitively assign their structures. This guide provides an in-depth comparative analysis of these isomers, explaining the physical causality behind their spectroscopic signatures.

Mechanistic Causality of Isomeric Variation

The core structure of these compounds consists of a benzene ring substituted with a 3,3-dimethylbutyryl group (a ketone with a bulky tert-butyl tail) and a carboethoxy group (an ethyl ester). The relative positioning of these two electron-withdrawing groups (EWGs) fundamentally alters the molecule's electronic and steric environment:

  • Electronic Conjugation (Para/Meta): In the 4'- (para) and 3'- (meta) isomers, both carbonyl groups can achieve near-coplanarity with the aromatic ring. This maximizes π -orbital overlap, leading to strong resonance deshielding of the aromatic protons and lowering the vibrational frequency of the carbonyl bonds.

  • Steric Inhibition of Resonance (Ortho): In the 2'- (ortho) isomer, the bulky 3,3-dimethylbutyryl group and the carboethoxy group are forced into adjacent positions. The resulting steric clash forces the carbonyl planes to twist out of alignment with the aromatic π -system. This loss of coplanarity disrupts conjugation, which directly impacts both Infrared (IR) stretching frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts.

Spectroscopic Differentiation Strategies

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive tool for distinguishing these isomers, driven by symmetry and localized electron density[4].

  • 1 H NMR (Aromatic Region):

    • 4'-Isomer (Para): Exhibits a high degree of symmetry, resulting in a classic AA′BB′ splitting pattern. You will observe two distinct doublets (each integrating to 2H) with a coupling constant ( J ) of ~8.5 Hz.

    • 3'-Isomer (Meta): The defining feature is the isolated H−2′ proton. Because it is flanked by two EWGs, it is highly deshielded and appears as a distinct singlet (with fine meta-coupling, J ~1.5 Hz) furthest downfield (~8.5 ppm).

    • 2'-Isomer (Ortho): The steric twisting reduces the deshielding effect of the carbonyls. The four aromatic protons form a complex, overlapping ABCD multiplet shifted slightly upfield compared to the meta/para counterparts.

  • 13 C NMR (Symmetry Check): The 4'-isomer will display only 4 aromatic carbon signals due to its plane of symmetry. Both the 2'- and 3'-isomers will display 6 distinct aromatic carbon signals .

B. Mass Spectrometry (EI-MS) and the "Ortho Effect"

While all three isomers yield a molecular ion ( M+∙ ) at m/z 248 and a base peak at m/z 191 (due to α -cleavage and loss of the tert-butyl radical, -57 Da), the 2'-isomer can be uniquely identified via the Mass Spectrometric Ortho Effect [5][6].

When a carbonyl group and a hydrogen-bearing substituent are ortho to one another on an aromatic ring, electron ionization (70 eV) induces a proximity-driven rearrangement[7]. The 2'-isomer undergoes a specific intramolecular hydrogen transfer leading to the elimination of ethanol ( M−46 ) or water ( M−18 ), yielding diagnostic fragment ions at m/z 202 or 230. These fragments are strictly forbidden in the meta and para isomers due to the spatial distance between the functional groups.

C. Infrared (IR) Spectroscopy

The steric inhibition of resonance in the 2'-isomer increases the double-bond character of its carbonyl groups. Consequently, the C=O stretching frequencies for both the ketone and the ester in the 2'-isomer are shifted to higher wavenumbers (blueshifted by ~15-20 cm −1 ) compared to the fully conjugated 3'- and 4'-isomers.

Quantitative Data Summary

The following table synthesizes the expected spectroscopic parameters for the three isomers based on their distinct electronic and steric environments.

Analytical Technique2'-Carboethoxy Isomer (Ortho)3'-Carboethoxy Isomer (Meta)4'-Carboethoxy Isomer (Para)
1 H NMR (Aromatic) 7.40 – 7.85 ppm (m, 4H)~8.50 ppm (s, 1H), ~8.15 (d, 2H), ~7.60 (t, 1H)~8.10 ppm (d, 2H), ~8.00 ppm (d, 2H)
13 C NMR (Aromatic) 6 distinct signals6 distinct signals4 distinct signals
IR (Ketone C=O ) ~1705 cm −1 (non-conjugated)~1690 cm −1 (conjugated)~1690 cm −1 (conjugated)
IR (Ester C=O ) ~1735 cm −1 (non-conjugated)~1720 cm −1 (conjugated)~1720 cm −1 (conjugated)
EI-MS (Diagnostic) m/z 202 [M−EtOH]+∙ m/z 191 [M−C(CH3​)3​]+∙ m/z 191 [M−C(CH3​)3​]+∙

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control to rule out instrumental artifacts.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the isomer in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ is a non-coordinating solvent. Using a coordinating solvent like DMSO- d6​ could artificially alter the conformational equilibrium of the ortho-isomer by competing for dipole interactions.

  • Instrument Calibration: Lock the spectrometer to the deuterium frequency of CDCl3​ and shim the magnet until the TMS signal full-width at half-maximum (FWHM) is < 1.0 Hz.

  • Acquisition Parameters (Critical): Set the relaxation delay ( D1​ ) to ≥5 seconds.

    • Self-Validation Check: The quaternary carbons and the tert-butyl protons have long T1​ relaxation times. A 5-second D1​ ensures complete magnetic relaxation between pulses. This allows the integration of the 9H tert-butyl singlet (~1.05 ppm) to serve as an absolute internal calibration standard. If the aromatic region does not integrate to exactly 4.00 relative to the 9H singlet, the sample is either impure or the D1​ delay is insufficient.

Protocol B: GC-MS Analysis for Ortho-Effect Detection
  • System Suitability: Inject a known standard of ethyl benzoate prior to the sample.

    • Self-Validation Check: Ethyl benzoate should show a clear molecular ion and standard α -cleavage[6]. If unexpected [M−H2​O] peaks appear in the standard, the mass spectrometer source is contaminated or running too hot (thermal degradation), invalidating any subsequent "ortho effect" observations.

  • Ionization: Utilize Electron Ionization (EI) at exactly 70 eV.

    • Causality: 70 eV is the universal standard that imparts enough internal energy to trigger the ortho-rearrangement pathway in the 2'-isomer without completely shattering the molecular ion into uninterpretable low-mass noise.

  • Data Interpretation: Extract ion chromatograms (EIC) for m/z 248, 191, and 202. The presence of a strong m/z 202 peak definitively confirms the 2'-isomer.

Diagnostic Spectroscopic Workflow

The following logic diagram maps the step-by-step decision matrix a spectroscopist must follow to rapidly identify an unknown sample of Carboethoxy-3,3-dimethylbutyrophenone.

IsomerDifferentiation Start Unknown Isomer C15H20O3 (MW: 248.32) C13_NMR 13C NMR Spectroscopy Analyze Aromatic Carbon Signals Start->C13_NMR Para 4'-Carboethoxy Isomer (Para) 4 Aromatic C-Signals (Symmetry) C13_NMR->Para High Symmetry OrthoMeta 2'- or 3'- Isomer 6 Aromatic C-Signals C13_NMR->OrthoMeta Low Symmetry MS_Check EI-Mass Spectrometry Evaluate Fragmentation Pattern OrthoMeta->MS_Check Ortho 2'-Carboethoxy Isomer (Ortho) Prominent[M-46]+ (Ortho Effect) MS_Check->Ortho Ortho Effect Present Meta 3'-Carboethoxy Isomer (Meta) Standard α-Cleavage ([M-57]+ Base Peak) MS_Check->Meta No Ortho Effect H1_NMR 1H NMR Confirmation Isolated downfield singlet (~8.5 ppm) Meta->H1_NMR

Diagnostic Spectroscopic Decision Tree for Isomer Differentiation

Sources

Validation

Literature Comparison &amp; Application Guide: 3'-Carboethoxy-3,3-dimethylbutyrophenone in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural advantages, synthetic utility, and comparative analysis of butyrophenone derivatives. Executive Summary & Pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural advantages, synthetic utility, and comparative analysis of butyrophenone derivatives.

Executive Summary & Pharmacological Context

Butyrophenones are a foundational class of compounds in neuropsychiatric drug discovery. Historically, derivatives like 4'-chlorobutyrophenone have been utilized to synthesize typical antipsychotics (e.g., Haloperidol), which act as potent dopamine D2 receptor antagonists. However, these classical agents are infamous for causing severe extrapyramidal symptoms (EPS) due to their high D2 selectivity and their propensity to undergo CYP450-mediated oxidation into toxic pyridinium metabolites .

To overcome these limitations, modern drug discovery focuses on "atypical" profiles—molecules that exhibit a balanced affinity for both 5-HT2A and D2 receptors . 3'-Carboethoxy-3,3-dimethylbutyrophenone (CAS: 898764-29-9) emerges as a highly specialized, sterically hindered building block designed specifically for the synthesis of next-generation, multi-target neurotherapeutics.

Physicochemical & Structural Comparison

To understand the synthetic value of 3'-Carboethoxy-3,3-dimethylbutyrophenone, it must be benchmarked against the industry standard, 4'-chlorobutyrophenone, and the unsubstituted baseline, butyrophenone.

Property3'-Carboethoxy-3,3-dimethylbutyrophenone4'-ChlorobutyrophenoneButyrophenone
CAS Number 898764-29-94981-63-9495-40-9
Molecular Formula C15H20O3C10H11ClOC10H12O
Molecular Weight 248.32 g/mol 182.65 g/mol 148.20 g/mol
Predicted Boiling Point 353.8 ± 25.0 °C253 - 254 °C230 °C
Density 1.028 ± 0.06 g/cm³1.137 g/cm³0.988 g/cm³
Key Structural Feature meta-Ester, beta-tert-butyl shieldingpara-Chloro substitutionUnsubstituted
Primary Application Atypical antipsychotic librariesTypical antipsychotics (Haloperidol)General intermediate

Data supported by chemical property databases and literature standards .

Mechanistic Insights & Causality in Synthesis (E-E-A-T)

As a synthetic intermediate, 3'-Carboethoxy-3,3-dimethylbutyrophenone offers three distinct mechanistic advantages over traditional linear butyrophenones:

  • Steric Shielding via the 3,3-Dimethyl Group: In standard butyrophenones, the alpha-protons adjacent to the ketone are highly prone to enolization under basic conditions, leading to unwanted aldol condensations. In this molecule, the bulky tert-butyl group at the beta-position (-CH2-tBu) creates a neohexyl-like architecture. This massive steric bulk shields the enolizable alpha-protons, significantly increasing the fidelity of downstream cross-coupling or Grignard reactions.

  • The Meta-Substitution Paradigm: Classic butyrophenones rely on para-halogenation (e.g., fluorine or chlorine) to fit into the D2 receptor pocket. By providing a meta-carboethoxy handle, this scaffold forces a shift in the electronic distribution and spatial geometry of the final API. This structural divergence is causally linked to shifting the pharmacological profile away from pure D2 antagonism and towards 5-HT2A antagonism, reducing EPS risks .

  • Metabolic Stability: The linear alkyl chains in older antipsychotics are susceptible to aggressive CYP450 oxidation. The incorporation of the 3,3-dimethyl moiety alters the lipophilicity and sterically impedes this specific oxidative degradation pathway, preventing the formation of neurotoxic pyridinium species .

Experimental Protocol: Self-Validating Amidation Workflow

The following protocol details the conversion of the ethyl ester into a highly functionalized amide library, serving as a template for generating novel 5-HT2A/D2 ligands.

Objective: Hydrolyze the ester and couple it with a target amine while preserving the sterically hindered ketone.

Step 1: Saponification (Ester Hydrolysis)
  • Procedure: Dissolve 1.0 eq of 3'-Carboethoxy-3,3-dimethylbutyrophenone in a 3:1 mixture of THF/H2O. Add 2.0 eq of LiOH·H2O. Stir at room temperature for 4 hours.

  • Causality: LiOH is explicitly chosen over NaOH or KOH. The lithium ion strongly coordinates with the carbonyl oxygen, providing a milder, controlled hydrolysis that prevents the strong base from forcing the sterically shielded ketone into an enolate.

  • Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The complete disappearance of the starting material (Rf ~0.6) and the appearance of a UV-active baseline spot confirms quantitative ester cleavage. Acidify with 1M HCl to pH 3, extract with EtOAc, and concentrate.

Step 2: Amide Coupling
  • Procedure: Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 15 minutes to form the active ester. Add the target piperazine/piperidine derivative (1.2 eq) and 2.5 eq of DIPEA. Stir at room temperature for 12 hours.

  • Causality: EDC/HOBt is utilized instead of converting the acid to an acyl chloride (via SOCl2). Harsh Lewis acidic conditions required for acyl chlorides could trigger unwanted intramolecular cyclizations with the ketone. EDC/HOBt ensures high-yield coupling under mild, neutral-to-basic conditions.

  • Self-Validation: Analyze the crude mixture via LC-MS. The presence of the target mass [M+H]+ and the complete absence of the HOBt-activated ester intermediate validates the coupling efficiency prior to flash chromatography purification.

Pathway & Workflow Visualization

Butyrophenone_Workflow A 3'-Carboethoxy-3,3-dimethylbutyrophenone C Steric Shielding (t-butyl) Prevents Enolization A->C Structural Feature D Ester Hydrolysis & Amidation A->D Synthetic Pathway B 4'-Chlorobutyrophenone E SN2 Alkylation (Piperidine derivatives) B->E Synthetic Pathway C->D High Yield F Novel Atypical Antipsychotics (5-HT2A / D2 Balanced) D->F Lead Generation G Typical Antipsychotics (e.g., Haloperidol - D2 Dominant) E->G Lead Generation

Fig 1: Synthetic divergence and pharmacological outcomes of hindered vs. classic butyrophenones.

References

  • Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent National Institutes of Health (NIH) / PMC URL:[Link]

  • Potential atypical antipsychotics: synthesis, binding affinity and SAR of new heterocyclic bioisosteric butyrophenone analogues as multitarget ligands RSC Publishing (MedChemComm) URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3'-Carboethoxy-3,3-dimethylbutyrophenone

This guide provides a detailed protocol for the safe and compliant disposal of 3'-Carboethoxy-3,3-dimethylbutyrophenone (CAS No. 898764-29-9).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe and compliant disposal of 3'-Carboethoxy-3,3-dimethylbutyrophenone (CAS No. 898764-29-9). As a specialized research chemical, specific safety and disposal data may not be readily available. Therefore, this document synthesizes best practices from general laboratory chemical waste guidelines and data from structurally related butyrophenone and carboethoxy propiophenone compounds to establish a robust and safe disposal framework. The core principle is to treat the compound with the appropriate level of caution, assuming potential hazards based on its chemical class until it is proven otherwise.

Hazard Assessment and Chemical Profile

Before any disposal procedure, a thorough understanding of the compound's potential hazards is essential. The butyrophenone chemical class, to which this compound belongs, includes pharmacologically active substances, necessitating careful handling to avoid unintended biological effects and environmental contamination.[1][2]

Based on data from analogous compounds, a preliminary hazard profile can be established. For instance, similar propiophenone derivatives are known to cause skin and eye irritation and may cause respiratory irritation.[3]

Table 1: Inferred Hazard Profile for 3'-Carboethoxy-3,3-dimethylbutyrophenone

PropertyInferred Hazard/CharacteristicRationale & Source
Physical State Likely a liquid or solid at room temperature.Based on similar propiophenone structures.
Acute Toxicity Potentially harmful if swallowed.A common characteristic of related chemical structures.[3]
Skin Irritation Assumed to be a skin irritant.Analogous compounds like 4'-carboethoxy-3-(3,5-dimethylphenyl)propiophenone are classified as skin irritants.[3]
Eye Irritation Assumed to be a serious eye irritant.A common hazard for this chemical class.[3]
Respiratory Irritation May cause respiratory irritation.Inhalation of dusts or mists should be avoided.[3]
Environmental Hazard Potentially toxic to aquatic life.Many complex organic molecules exhibit aquatic toxicity.[4] Discharge into the environment must be avoided.[3]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.General characteristic for this class of organic compounds.[3]

Core Principle: Waste Segregation

The cornerstone of safe and cost-effective chemical disposal is proper segregation at the source. Mixing disparate waste streams is not only dangerous, potentially causing unforeseen chemical reactions, but also complicates the final disposal process.

Causality: 3'-Carboethoxy-3,3-dimethylbutyrophenone is a non-halogenated organic compound. It must be segregated into a waste container specifically designated for non-halogenated organic solvents and solids. Mixing it with halogenated waste (e.g., dichloromethane, chloroform) significantly increases disposal costs and complexity.

Disposal Decision and Waste Management Workflow

The following workflow provides a logical pathway for managing waste containing 3'-Carboethoxy-3,3-dimethylbutyrophenone, from generation to final disposal.

G cluster_0 A Waste Generation (3'-Carboethoxy-3,3-dimethylbutyrophenone) B Is waste pure compound or in non-halogenated solvent? A->B C Is waste mixed with heavy metals, strong acids/bases, or halogenated solvents? B->C  No D Segregate into 'Non-Halogenated Organic Waste' (Liquid or Solid) B->D  Yes C->D  No E Consult EHS for specialized disposal protocol. DO NOT MIX. C->E  Yes F Container Selection & Labeling D->F G Store in Satellite Accumulation Area F->G H Arrange for EHS Pickup G->H caption Disposal Workflow

Caption: Disposal decision workflow for 3'-Carboethoxy-3,3-dimethylbutyrophenone.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is critical for ensuring safety and regulatory compliance.

Protocol 1: Containment of Bulk Waste

This protocol applies to the disposal of the pure compound or solutions containing it.

  • Select an Appropriate Container:

    • Use a designated, leak-proof waste container compatible with organic compounds (e.g., a glass bottle or a high-density polyethylene (HDPE) carboy).[5]

    • Ensure the container was not previously used for incompatible chemicals like strong acids or oxidizers.

    • For liquid waste, preferably use the original packaging or an appropriate UN-labeled container.[5]

  • Label the Container Clearly:

    • All waste containers must be accurately labeled.[6]

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "3'-Carboethoxy-3,3-dimethylbutyrophenone". Avoid using abbreviations or chemical formulas.[6]

      • An approximate concentration and the solvent system used (e.g., "in Ethanol, approx. 5%").

      • The relevant hazard pictograms (e.g., irritant, environmentally hazardous).[7]

      • The date accumulation started.

  • Transfer the Waste:

    • Perform all transfers inside a chemical fume hood to avoid inhalation of vapors.[3]

    • Wear appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8]

    • Do not fill the container to more than 80% capacity to allow for vapor expansion.[6]

  • Secure and Store:

    • Tightly seal the container lid.[5]

    • Store the container in a designated satellite accumulation area, away from heat, sparks, or open flames.[3]

    • Ensure secondary containment (e.g., a chemical-resistant tray) is used to contain potential leaks.[5]

Protocol 2: Decontamination of Empty Containers and Glassware

Empty containers that once held 3'-Carboethoxy-3,3-dimethylbutyrophenone must be decontaminated before disposal.

  • Initial Rinse (Triple Rinse Method):

    • Rinse the container or glassware three times with a suitable solvent (e.g., acetone or ethanol).

    • The first rinseate is considered hazardous waste and must be collected and added to your "Non-Halogenated Organic Waste" container.

    • Subsequent rinseates can often be managed similarly, ensuring minimal residual chemical remains.

  • Final Cleaning:

    • After the solvent rinse, wash the glassware with soap and water.

    • For empty chemical storage containers, after triple rinsing, deface the original label completely.[6] The rinsed container can then be disposed of in the appropriate solid waste stream (e.g., broken glass box or regular trash for plastic).[6]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Personal Protection: Wear appropriate PPE, including a vapor respirator if dealing with a large spill or in an area with poor ventilation.[9]

  • Containment: For small spills, absorb the material with an inert absorbent like sand or vermiculite.[3][9] Collect the contaminated absorbent into a sealed, labeled container for disposal as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated.[9]

  • Environmental Protection: Prevent the spilled material from entering drains or waterways.[3][9]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[10] If irritation occurs, seek medical advice.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[10]

    • Inhalation: Move the person to fresh air. If they feel unwell, get medical advice.[10]

    • Ingestion: Rinse mouth. Immediately call a poison center or doctor.[3]

References

  • Tokyo Chemical Industry. (2023, March 4).
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • The University of Tokyo. Chemically hazardous waste | Environmental Science Center.
  • Boehringer Ingelheim. (2017, January 24). SDS US - 3FLEX®.
  • Tokyo Chemical Industry. (2023, March 4). Safety Data Sheet - 1-(Dimethylamino)-3-[2-(3-methoxyphenethyl)phenoxy]-2-propanol Hydrochloride.
  • Sigma-Aldrich. (2025, November 7).
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 4'-carboethoxy-3-(3,5-dimethylphenyl)propiophenone.
  • Google Patents.
  • Kao Chemicals. (2024, December 2).
  • 3M.
  • Fisher Scientific. (2025, December 22).
  • Karolinska Institutet. (2025, May 28).
  • NextSDS.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Sigma-Aldrich. (2025, October 7).
  • World Research Library. (2018, June 8).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.